Product packaging for Zafirlukast-d6(Cat. No.:)

Zafirlukast-d6

Cat. No.: B12379358
M. Wt: 581.7 g/mol
InChI Key: YEEZWCHGZNKEEK-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zafirlukast-d6 is a useful research compound. Its molecular formula is C31H33N3O6S and its molecular weight is 581.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H33N3O6S B12379358 Zafirlukast-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H33N3O6S

Molecular Weight

581.7 g/mol

IUPAC Name

cyclopentyl N-[3-[[4-[(2-methylphenyl)sulfonylcarbamoyl]-2-(trideuteriomethoxy)phenyl]methyl]-1-(trideuteriomethyl)indol-5-yl]carbamate

InChI

InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i2D3,3D3

InChI Key

YEEZWCHGZNKEEK-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C2=C1C=CC(=C2)NC(=O)OC3CCCC3)CC4=C(C=C(C=C4)C(=O)NS(=O)(=O)C5=CC=CC=C5C)OC([2H])([2H])[2H]

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC

Origin of Product

United States

Foundational & Exploratory

Zafirlukast-d6 as an Internal Standard: A Technical Guide to its Mechanism of Action and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of zafirlukast-d6 as an internal standard in the bioanalysis of zafirlukast. We delve into the mechanism of action of zafirlukast, the principles of isotopic dilution, and provide a detailed framework for the application of this compound in quantitative assays, ensuring accuracy and precision in research and drug development.

The Pharmacological Mechanism of Zafirlukast

Zafirlukast is a competitive and selective antagonist of the cysteinyl leukotriene-1 (CysLT1) receptor.[1][2][3] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators derived from arachidonic acid.[1] Their interaction with CysLT1 receptors, which are abundant in the airways, triggers a cascade of physiological responses that contribute to the pathophysiology of asthma. These responses include bronchoconstriction, increased vascular permeability, mucus secretion, and the recruitment of inflammatory cells such as eosinophils.[1][3]

By blocking the CysLT1 receptor, zafirlukast effectively inhibits the binding of these pro-inflammatory mediators, thereby mitigating the inflammatory cascade that leads to asthma symptoms.[1] This antagonism results in reduced airway edema, smooth muscle constriction, and overall inflammation, making zafirlukast a valuable therapeutic agent for the chronic treatment of asthma.[3]

Zafirlukast_Mechanism_of_Action cluster_0 Inflammatory Stimulus cluster_1 Leukotriene Synthesis cluster_2 Receptor Binding and Cellular Response cluster_3 Pharmacological Intervention Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) 5-Lipoxygenase->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1 Receptor CysLT1 Receptor Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->CysLT1 Receptor Binds to Bronchoconstriction Bronchoconstriction CysLT1 Receptor->Bronchoconstriction Inflammation Inflammation CysLT1 Receptor->Inflammation Mucus Secretion Mucus Secretion CysLT1 Receptor->Mucus Secretion Zafirlukast Zafirlukast Zafirlukast->CysLT1 Receptor Antagonizes

Figure 1: Signaling pathway of Zafirlukast's mechanism of action.

The Role of this compound as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accurate and precise results. The ideal IS co-elutes with the analyte of interest and experiences similar effects from sample preparation and analysis, such as extraction loss, matrix effects, and ionization variability.

Deuterated compounds, such as this compound, are considered the "gold standard" for use as internal standards in mass spectrometry. This is because they are chemically identical to the analyte, zafirlukast, with the only difference being the substitution of six hydrogen atoms with deuterium atoms. This isotopic labeling results in a higher mass, allowing the mass spectrometer to differentiate between the analyte and the internal standard.

The key advantages of using a deuterated internal standard like this compound include:

  • Similar Physicochemical Properties: this compound exhibits nearly identical chromatographic retention time, extraction recovery, and ionization efficiency to zafirlukast.

  • Correction for Matrix Effects: Biological matrices like plasma can contain endogenous components that suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because this compound is affected by these matrix effects in the same way as zafirlukast, their response ratio remains constant, allowing for accurate correction.

  • Improved Precision and Accuracy: By compensating for variations throughout the analytical process, this compound significantly improves the precision and accuracy of the quantitative results.

Isotopic_Dilution_Concept Biological Sample Biological Sample Sample Preparation (e.g., Protein Precipitation, SPE) Sample Preparation (e.g., Protein Precipitation, SPE) Biological Sample->Sample Preparation (e.g., Protein Precipitation, SPE) Known amount of this compound (IS) Known amount of this compound (IS) Known amount of this compound (IS)->Sample Preparation (e.g., Protein Precipitation, SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (e.g., Protein Precipitation, SPE)->LC-MS/MS Analysis Analyte + IS Ratio of Zafirlukast / this compound Ratio of Zafirlukast / this compound LC-MS/MS Analysis->Ratio of Zafirlukast / this compound Measures Quantification Quantification Ratio of Zafirlukast / this compound->Quantification Calculates concentration

Figure 2: Logical relationship of isotopic dilution using this compound.

Experimental Protocol for Zafirlukast Quantification in Human Plasma

Materials and Reagents
  • Zafirlukast reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Stock and Working Solutions
  • Zafirlukast Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of zafirlukast in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the zafirlukast stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

Sample Preparation

A protein precipitation method is commonly employed for the extraction of zafirlukast from plasma:

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Experimental_Workflow Plasma Sample (100 µL) Plasma Sample (100 µL) Add this compound (25 µL) Add this compound (25 µL) Plasma Sample (100 µL)->Add this compound (25 µL) Protein Precipitation (Acetonitrile, 300 µL) Protein Precipitation (Acetonitrile, 300 µL) Add this compound (25 µL)->Protein Precipitation (Acetonitrile, 300 µL) Vortex (1 min) Vortex (1 min) Protein Precipitation (Acetonitrile, 300 µL)->Vortex (1 min) Centrifuge (10,000 rpm, 10 min) Centrifuge (10,000 rpm, 10 min) Vortex (1 min)->Centrifuge (10,000 rpm, 10 min) Collect Supernatant Collect Supernatant Centrifuge (10,000 rpm, 10 min)->Collect Supernatant Evaporate to Dryness Evaporate to Dryness Collect Supernatant->Evaporate to Dryness Reconstitute in Mobile Phase (100 µL) Reconstitute in Mobile Phase (100 µL) Evaporate to Dryness->Reconstitute in Mobile Phase (100 µL) LC-MS/MS Injection (5 µL) LC-MS/MS Injection (5 µL) Reconstitute in Mobile Phase (100 µL)->LC-MS/MS Injection (5 µL)

References

A Technical Guide to the Synthesis and Purification of Zafirlukast-d6 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Zafirlukast and its Deuterated Analog

Zafirlukast is a potent and selective oral antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, which is instrumental in the pathophysiology of asthma.[4] By blocking the effects of leukotrienes, Zafirlukast helps to reduce airway inflammation, constriction, and mucus production.[4][5] Zafirlukast-d6 is a stable isotope-labeled version of Zafirlukast, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical assays, allowing for precise quantification of Zafirlukast in biological matrices.[6] The deuterium atoms are typically located on the N-methyl and O-methyl groups, as indicated by its molecular formula.[6]

Proposed Synthesis of this compound

The following multi-step synthesis for this compound is adapted from a reported efficient synthesis of Zafirlukast.[1][2][3] The key modification involves the use of deuterated starting materials to introduce the deuterium labels at the desired positions.

Retrosynthetic Analysis

A retrosynthetic analysis of Zafirlukast suggests that the molecule can be constructed from key intermediates, including a substituted indole and a sulfonamide moiety.[1][2] The deuterated methyl groups can be introduced using deuterated reagents early in the synthesis of these fragments.

Synthesis Pathway

The proposed synthesis involves a six-step process with an overall estimated yield based on the non-deuterated synthesis of approximately 28%.[1][2]

Synthesis_Pathway A 2-Bromo-N,N-dimethyl-d6-4-nitroaniline B Intermediate 5f-d6 A->B One-pot Sonogashira coupling & desilylation C 3-Aroylindole-d6 (6f-d6) B->C Intramolecular Oxidative Coupling D Indole Acid-d6 (8-d6) C->D Hydrogenation & Acidic Workup E Coupled Product-d6 (9-d6) D->E Coupling with Sulfonamide F 5-Amino Indole-d6 E->F Nitro Group Reduction G This compound F->G Conjugation with Cyclopentyl Chloroformate

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

One-Pot Synthesis of Intermediate 5f-d6

This procedure is adapted from the synthesis of the non-deuterated intermediate 5f.[1]

  • To a solution of 2-bromo-N,N-dimethyl-d6-4-nitroaniline (1.0 eq) in dry DMF, add PdCl2(PPh3)2 (0.01 eq), CuI (0.01 eq), and triethylamine (1.5 eq).

  • Slowly add trimethylsilylacetylene (1.0 eq) to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Add K2CO3 (2.0 eq) to the reaction mixture to effect desilylation.

  • Following desilylation, add methyl 4-iodo-3-methoxybenzoate (1.0 eq) and continue stirring until the reaction is complete.

  • Work up the reaction by adding water and extracting with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel.

Intramolecular Oxidative Coupling to form 3-Aroylindole-d6 (6f-d6)

This step utilizes an oxidative cyclization to form the indole core.[1][2]

  • Dissolve Intermediate 5f-d6 (1.0 eq) in dry DMSO.

  • Add sodium persulfate (Na2S2O8) (3.0 eq) to the solution.

  • Heat the reaction mixture to 80°C for 4-5 hours.

  • After completion, quench the reaction with water and extract with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Conversion of 6f-d6 to this compound

The final steps of the synthesis involve a series of transformations to yield this compound.[1][2]

  • Hydrogenation and Acidic Workup: Hydrogenate 6f-d6 using Pd/C and H2 gas. Acidic workup of the reaction mixture will yield the indole acid-d6 (8-d6).

  • Coupling with Sulfonamide: Couple the indole acid-d6 (8-d6) with the appropriate sulfonamide (11) in the presence of a catalyst like ZnCl2 to afford the coupled product-d6 (9-d6).

  • Nitro Group Reduction: Reduce the nitro group of 9-d6 using a reducing agent such as Raney Nickel under a hydrogen atmosphere to yield the 5-amino indole-d6 derivative.

  • Final Conjugation: React the 5-amino indole-d6 with cyclopentyl chloroformate in the presence of a base like N-methylmorpholine to obtain the final product, this compound.

Purification of this compound

Purification of the final compound is critical to ensure its suitability as an internal standard. A multi-step purification process is recommended.

Purification_Workflow A Crude this compound B Column Chromatography (Silica Gel) A->B Initial Purification C Preparative HPLC B->C High-Resolution Separation D Characterization (NMR, MS, HPLC) C->D Purity & Identity Confirmation E High Purity this compound D->E Final Product

Caption: General purification and analysis workflow for this compound.

Column Chromatography

Initial purification of the crude this compound can be performed using column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate and hexane, can be employed to separate the product from most impurities.

Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity this compound (>98%), preparative HPLC is the recommended method. A reverse-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water with a small amount of formic acid or ammonium acetate, can be used for effective separation. The fractions containing the pure product are collected and the solvent is removed under reduced pressure.

Quantitative Data

The following table summarizes the expected yields for each step of the synthesis, based on the reported synthesis of non-deuterated Zafirlukast.[1][2] Actual yields for the deuterated synthesis may vary.

Reaction StepProductReported Yield (%)
Hydrogenation of 6fIndole acid 876
Coupling of indole acid 8 with sulfonamide 11Coupled product 992
Nitro reduction of 95-amino indole derivativeQuantitative
Conjugation with cyclopentyl chloroformateZafirlukast (1)89
Overall Yield Zafirlukast ~28

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the incorporation of deuterium atoms (by the absence of corresponding proton signals).

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound and the isotopic enrichment.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A validated HPLC method should be used to detect and quantify any impurities.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. By adapting established synthetic methods for Zafirlukast and employing rigorous purification and analytical techniques, researchers can obtain high-purity deuterated material suitable for use as an internal standard in demanding bioanalytical applications. Careful execution of the described protocols is essential for achieving the desired product quality and yield.

References

Zafirlukast-d6: An In-depth Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Zafirlukast-d6, a deuterated analog of the leukotriene receptor antagonist, Zafirlukast. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Chemical Identity and Structure

This compound is a stable, isotopically labeled form of Zafirlukast where six hydrogen atoms have been replaced by deuterium. This labeling is typically on the N-methyl and O-methyl groups, providing a distinct mass difference for use as an internal standard in quantitative bioanalytical assays.

Table 1: Chemical Identification of Zafirlukast and this compound

IdentifierZafirlukastThis compound
IUPAC Name Cyclopentyl {3-[2-methoxy-4-(o-tolylsulfonylcarbamoyl)benzyl]-1-methyl-1H-indol-5-yl}carbamateCyclopentyl (3-{[4({[2-(methyl-d3)phenyl]sulfonyl}carbamoyl)-2-(methoxy-d3)phenyl]methyl}-1-methyl-1H-indol-5-yl)carbamate (typical)
CAS Number 107753-78-6[1]1109278-84-3[2]
Molecular Formula C₃₁H₃₃N₃O₆S[1][3][4][5]C₃₁H₂₇D₆N₃O₆S
Molecular Weight 575.68 g/mol [1][3][5]Approximately 581.72 g/mol

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be very similar to those of its non-deuterated counterpart, Zafirlukast. The primary difference lies in the increased molecular weight due to the deuterium substitution.

Table 2: Physical and Chemical Properties

PropertyValue (for Zafirlukast)Reference
Physical Description A fine, white to pale yellow amorphous powder.[1][3]
Melting Point 138-140 °C[1]
Solubility Practically insoluble in water. Slightly soluble in methanol. Freely soluble in tetrahydrofuran, dimethylsulfoxide, and acetone.[1][3]
pKa (Strongest Acidic) 4.29
LogP 5.4[4]

Mechanism of Action: Leukotriene Receptor Antagonism

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[4] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators released from various cells, including mast cells and eosinophils.[3][4] By blocking the CysLT1 receptor, Zafirlukast inhibits the pro-inflammatory actions of these leukotrienes, which include:

  • Bronchoconstriction

  • Increased vascular permeability

  • Mucus secretion

  • Recruitment of inflammatory cells

This mechanism of action makes Zafirlukast an effective agent in the prophylactic and chronic treatment of asthma.[3][4]

Zafirlukast_Mechanism_of_Action cluster_0 Cellular Response cluster_1 Pharmacological Intervention Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase Arachidonic_Acid->5-LOX Metabolism Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) 5-LOX->Leukotrienes CysLT1 CysLT1 Receptor Leukotrienes->CysLT1 Binds to Inflammatory_Response Inflammatory Response (Bronchoconstriction, etc.) CysLT1->Inflammatory_Response Activates Zafirlukast Zafirlukast / this compound Zafirlukast->CysLT1 Antagonizes

Zafirlukast's antagonistic action on the CysLT1 receptor.

Experimental Protocols

The following are detailed methodologies for key analytical experiments. While these protocols are primarily for Zafirlukast, they are directly applicable to this compound with minor adjustments, primarily in the mass spectrometry parameters to account for the mass difference.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantification of Zafirlukast.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock_Solution Prepare 1 mg/mL Stock Solution (this compound in Acetonitrile) Working_Standards Prepare Working Standards (Dilution of Stock) Stock_Solution->Working_Standards Injection Inject Sample (e.g., 20 µL) Working_Standards->Injection Column C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) Injection->Column Detection UV Detection at 225 nm Column->Detection Mobile_Phase Isocratic Mobile Phase (e.g., Acetonitrile:Water with 0.1% Formic Acid) Mobile_Phase->Column Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify using Peak Area Chromatogram->Quantification

Workflow for the HPLC analysis of this compound.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol at a concentration of 1 mg/mL. From this stock, prepare a series of working standards by serial dilution to cover the desired concentration range.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with an acidic modifier like 0.1% formic acid to ensure good peak shape.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at a wavelength of 225 nm.

  • Analysis: Inject the prepared standards and samples onto the HPLC system. The retention time for Zafirlukast is typically around 5-7 minutes under these conditions.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Mass Spectrometry (MS)

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive quantification of this compound, often used in pharmacokinetic studies.

Methodology:

  • Sample Preparation: Perform a protein precipitation of plasma samples by adding a threefold volume of cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be directly injected or further evaporated and reconstituted in the mobile phase.

  • LC-MS/MS Conditions:

    • Chromatography: Utilize a rapid LC method with a shorter C18 column and a fast gradient to elute the analyte quickly.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Mass Transitions: For this compound, the precursor ion will be approximately 582.7 [M+H]⁺. The product ions for Multiple Reaction Monitoring (MRM) would need to be determined by infusing a standard solution and performing a product ion scan. For Zafirlukast, a common transition is m/z 576.2 -> 463.2.

  • Quantification: Zafirlukast would typically be used as the internal standard for the quantification of this compound, or another suitable deuterated analog. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and isotopic labeling of this compound.

Methodology:

  • Sample Preparation: Dissolve a sufficient amount of this compound (typically 5-10 mg) in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will show the absence or significant reduction of signals corresponding to the protons on the N-methyl and O-methyl groups, confirming the location of deuterium labeling. The remaining proton signals can be assigned to confirm the overall structure.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons attached to deuterium will exhibit a characteristic triplet multiplicity due to C-D coupling.

  • ²H NMR Spectroscopy: A deuterium NMR spectrum can be acquired to directly observe the signals of the deuterium atoms, confirming their presence and chemical environment.

Conclusion

This compound is an essential tool for researchers and drug development professionals, particularly in the field of pharmacokinetics and bioanalytical chemistry. Its physical and chemical properties are nearly identical to Zafirlukast, with the key difference being its increased mass. The experimental protocols provided in this guide offer a starting point for the analysis and characterization of this important isotopically labeled compound.

References

Commercial Suppliers and Technical Guide for Zafirlukast-d6 in Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of commercial suppliers for Zafirlukast-d6, its physicochemical properties, and detailed methodologies for its application in a laboratory setting. This compound, a deuterated analog of Zafirlukast, serves as an invaluable internal standard for quantitative bioanalytical assays due to its similar chemical and physical properties to the parent drug, with a distinct mass difference for mass spectrometry-based detection.

Commercial Availability

This compound is available from several reputable suppliers of research chemicals and analytical standards. The choice of supplier may depend on factors such as purity, availability, cost, and required documentation. Below is a summary of key suppliers and their product specifications.

SupplierProduct NameCAS NumberMolecular FormulaPurityNotes
MedChemExpress (MCE) This compound1109278-84-3C₃₁H₂₇D₆N₃O₆S>98%Offered as a solid. Warehouses in the USA, Sweden, and China.
Simson Pharma Limited Zafirlukast-13C-D6Not Available¹³C C₃₀H₂₇D₆N₃O₆SHigh QualityAccompanied by a Certificate of Analysis.[1] Custom synthesis available.
Immunomart Zafirlukast-13C,d6Not AvailableC₃₀¹³CH₂₇D₆N₃O₆SNot SpecifiedIsotope-labeled compound for research in inflammation, immunology, and cancer.[2]
Abbexa Ltd Zafirlukast107753-78-6C₃₁H₃₃N₃O₆S>98%While this is for the non-deuterated form, they are a supplier of the parent compound.[3]

Physicochemical Properties and Storage

Zafirlukast is a fine white to pale yellow amorphous powder that is practically insoluble in water, slightly soluble in methanol, and freely soluble in tetrahydrofuran, dimethylsulfoxide (DMSO), and acetone.[4] this compound is expected to have similar solubility properties. For long-term storage, it is recommended to store the solid compound at -20°C. In solvent, it can be stored at -80°C for up to 6 months.[5]

Mechanism of Action: Cysteinyl Leukotriene Receptor Antagonism

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[6] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1][7] In asthma, they are responsible for bronchoconstriction, increased mucus secretion, and airway inflammation.[8] By blocking the CysLT1 receptor, Zafirlukast inhibits the downstream effects of these leukotrienes, leading to its therapeutic effects in the chronic treatment of asthma.[6][9]

Zafirlukast Signaling Pathway cluster_cell_membrane Cell Membrane CysLT1_Receptor CysLT1 Receptor Inflammatory_Response Bronchoconstriction Mucus Secretion Inflammation CysLT1_Receptor->Inflammatory_Response activates Arachidonic_Acid Arachidonic Acid 5_LOX 5-Lipoxygenase (5-LO) Arachidonic_Acid->5_LOX Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) 5_LOX->Leukotrienes Leukotrienes->CysLT1_Receptor binds Zafirlukast Zafirlukast Zafirlukast->CysLT1_Receptor blocks

Zafirlukast's mechanism of action.

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Zafirlukast in biological matrices like plasma. The following is a detailed protocol for the extraction and analysis of Zafirlukast from human plasma using this compound as an internal standard, adapted from established methods for Zafirlukast analysis.[10][11]

Materials and Reagents
  • Zafirlukast analytical standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase)

  • Centrifuge

  • Vortex mixer

  • SPE manifold

  • Nitrogen evaporator

  • LC-MS system (e.g., HPLC or UPLC coupled to a triple quadrupole mass spectrometer)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Zafirlukast and this compound into separate 1 mL volumetric flasks.

    • Dissolve in methanol and make up to the mark. These are the primary stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Zafirlukast by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.

    • Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) by diluting the primary stock solution with the same diluent.

Sample Preparation: Solid Phase Extraction (SPE)
  • Plasma Sample Spiking:

    • To 200 µL of blank human plasma, add a known amount of Zafirlukast working standard solution to prepare calibration curve standards and quality control (QC) samples.

    • Add 20 µL of the this compound working internal standard solution to all samples (calibration standards, QCs, and unknown samples), except for the blank plasma.

    • Vortex mix for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the plasma samples onto the conditioned SPE cartridges.

  • Washing:

    • Wash the cartridges with 1 mL of water to remove interfering substances.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

Experimental_Workflow Start Start: Plasma Sample Spiking Spike with this compound (Internal Standard) Start->Spiking Sample_Loading Load Sample onto SPE Cartridge Spiking->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning (Methanol, Water) SPE_Conditioning->Sample_Loading Washing Wash Cartridge (Water) Sample_Loading->Washing Elution Elute with Acetonitrile Washing->Elution Dry_Down Evaporate to Dryness (Nitrogen Stream) Elution->Dry_Down Reconstitution Reconstitute in Mobile Phase Dry_Down->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis End End: Quantification LC_MS_Analysis->End

Workflow for Zafirlukast quantification.
LC-MS/MS Analysis

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase: A gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile) is typically used.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used. The transitions for Zafirlukast and this compound are monitored in Multiple Reaction Monitoring (MRM) mode. The specific mass transitions will need to be optimized on the instrument but will be based on the precursor and product ions of each compound.

Data Analysis

The concentration of Zafirlukast in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to the calibration curve generated from the standards with known concentrations.

This technical guide provides a foundational understanding for the procurement and application of this compound in a research setting. Researchers should consult the specific documentation provided by their chosen supplier and validate the analytical method according to their laboratory's standard operating procedures and regulatory guidelines.

References

Unraveling the Isotopic Signature: A Technical Guide to the Deuterium Labeling Position in Zafirlukast-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the precise positioning of deuterium atoms in the isotopically labeled compound Zafirlukast-d6. This information is critical for researchers utilizing this molecule in pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis.

Introduction to Zafirlukast and Its Deuterated Analog

Zafirlukast is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, widely used in the management of asthma.[1] Isotopic labeling, particularly with deuterium, is a common strategy to create stable, heavy-atom versions of drug molecules. These labeled analogs, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, primarily due to their utility as internal standards for mass spectrometry-based quantification.

Precise Location of Deuterium Labeling

The six deuterium atoms in this compound are incorporated into two specific methyl groups within the molecule's core structure. Three deuterium atoms replace the three hydrogen atoms of the N-methyl group on the indole ring , and the remaining three deuterium atoms replace the three hydrogen atoms of the methoxy group attached to the benzene ring.

This specific placement is confirmed by the chemical information available for a closely related analog, Zafirlukast-13C,d6, which indicates deuteration at these same positions. While direct definitive documentation for this compound can be elusive, the labeling pattern of this related compound provides strong evidence for the assigned positions. It is important to note that other deuterated versions of Zafirlukast exist, such as Zafirlukast-d7, where the deuterium atoms are located on the tolyl group.[2][3][4] Therefore, careful verification of the specific isotopologue is crucial for accurate experimental design and interpretation.

A visual representation of the this compound structure with the deuterium labeling is provided below.

Caption: Chemical structure of this compound highlighting the deuterium labeling on the N-methyl and methoxy groups.

Experimental Methodologies

The determination of the deuterium labeling positions in this compound relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of this compound involves the use of deuterated starting materials. A plausible synthetic route would adapt established methods for the synthesis of Zafirlukast, incorporating deuterated methyl iodide (CD3I) for the N-methylation of the indole ring and a deuterated methoxy source for the introduction of the -OCD3 group.

Illustrative Synthetic Workflow:

synthesis_workflow start Indole Precursor step1 N-Alkylation with CD3I start->step1 step2 Coupling with Benzoic Acid Derivative step1->step2 step3 Formation of Sulfonamide step2->step3 end This compound step3->end

Caption: A simplified workflow for the synthesis of this compound.

Structural Elucidation by NMR and MS

Proton Nuclear Magnetic Resonance (¹H NMR): The most direct evidence for the deuterium labeling positions comes from ¹H NMR spectroscopy. In the ¹H NMR spectrum of this compound, the signals corresponding to the N-methyl and methoxy protons, which are present in the spectrum of unlabeled Zafirlukast, would be absent.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the incorporation of six deuterium atoms by showing a molecular ion peak (or pseudomolecular ion, e.g., [M+H]⁺) that is 6 atomic mass units higher than that of unlabeled Zafirlukast. Fragmentation analysis in tandem MS (MS/MS) would further support the labeling positions, as fragments containing the N-methyl or methoxy groups would exhibit the corresponding mass shift.

Quantitative Data Summary

The key quantitative data for this compound is summarized in the table below, comparing it with the unlabeled Zafirlukast.

PropertyZafirlukastThis compound
Molecular Formula C₃₁H₃₃N₃O₆SC₃₁H₂₇D₆N₃O₆S
Molecular Weight 575.68 g/mol 581.72 g/mol
Monoisotopic Mass 575.2090 g/mol 581.2467 g/mol
¹H NMR (N-CH₃) ~3.8 ppm (singlet, 3H)Absent
¹H NMR (O-CH₃) ~3.9 ppm (singlet, 3H)Absent

Conclusion

The deuterium atoms in this compound are located on the N-methyl group of the indole ring and the methoxy group on the adjacent benzene ring. This specific labeling pattern is crucial for its application as an internal standard in bioanalytical methods. Researchers employing this compound should be aware of this precise isotopic placement to ensure the accuracy and validity of their experimental results. The synthesis and structural confirmation of this labeled compound are achieved through established chemical and analytical methodologies.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Zafirlukast-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Zafirlukast-d6, a deuterated analog of the leukotriene receptor antagonist Zafirlukast. Understanding the fragmentation behavior of isotopically labeled compounds like this compound is crucial for their use as internal standards in quantitative bioanalytical assays, enabling precise and accurate pharmacokinetic and metabolic studies.

Introduction to Zafirlukast and its Deuterated Analog

Zafirlukast is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, used in the chronic treatment of asthma. To facilitate its quantification in complex biological matrices, a stable isotope-labeled internal standard, this compound, is commonly employed. The six deuterium atoms are typically incorporated into the methoxy and N-methyl groups, positions that are metabolically stable, ensuring that the labeled compound co-elutes with the analyte and exhibits similar ionization efficiency but is distinguishable by its higher mass.

Predicted Mass Spectrometry Fragmentation Pattern of this compound

Upon electrospray ionization (ESI) in negative ion mode, this compound is expected to form a deprotonated molecule, [M-H]⁻, with a mass-to-charge ratio (m/z) of approximately 580.3. Collision-induced dissociation (CID) of this precursor ion is anticipated to yield a primary, highly stable product ion.

The principal fragmentation pathway of Zafirlukast involves the neutral loss of the cyclopentyl carbamate group and subsequent rearrangement. For this compound, this cleavage is expected to result in a major product ion at approximately m/z 468.2.

Quantitative Fragmentation Data

The following table summarizes the predicted quantitative data for the tandem mass spectrometry (MS/MS) analysis of this compound. The relative intensities are estimated based on the typical fragmentation patterns observed for similar compounds, where the primary fragmentation event dominates the spectrum.

Precursor Ion (m/z)Product Ion (m/z)Putative Neutral LossPredicted Relative Intensity (%)
~580.3~468.2C6H9NO2100

Experimental Protocols for LC-MS/MS Analysis

The following is a representative experimental protocol for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound, adapted from established methods for Zafirlukast.[1]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Condition a polymeric anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-30% B

    • 3.1-4.0 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (this compound): ~m/z 580.3

  • Product Ion (this compound): ~m/z 468.2

  • Collision Gas: Argon

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

Visualization of the Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the proposed primary fragmentation pathway of this compound.

Caption: Proposed fragmentation of this compound.

Conclusion

This technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation pattern of this compound. The predicted major fragmentation pathway involves the neutral loss of the cyclopentyl carbamate moiety, leading to a stable and abundant product ion. The detailed experimental protocol offers a robust starting point for the development of quantitative analytical methods. This information is invaluable for researchers and scientists in the field of drug metabolism and pharmacokinetics, enabling the reliable use of this compound as an internal standard for the precise quantification of Zafirlukast in biological samples.

References

Zafirlukast-d6 certificate of analysis interpretation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Interpreting a Zafirlukast-d6 Certificate of Analysis

Introduction

This compound is the deuterated form of Zafirlukast, an oral leukotriene receptor antagonist used in the chronic treatment of asthma.[1] In drug development and research, particularly in pharmacokinetic and metabolic studies, deuterated standards like this compound are indispensable. They serve as ideal internal standards for quantitative analysis by mass spectrometry due to their nearly identical chemical properties to the parent drug but distinct mass.[2]

A Certificate of Analysis (CoA) is a critical document that accompanies any high-purity chemical standard. It provides a comprehensive summary of the identity, purity, and quality of a specific batch of the compound. For researchers, scientists, and drug development professionals, the ability to accurately interpret a CoA is paramount to ensuring the validity and reproducibility of experimental results. This guide provides a detailed walkthrough of a typical this compound CoA, including the experimental methods used for its characterization.

This compound: Certificate of Analysis Summary

The following table represents a typical Certificate of Analysis for this compound, summarizing the key quality control tests and their specifications.

Test Parameter Method Specification Result
Identification
AppearanceVisual InspectionWhite to Pale Yellow SolidConforms
¹H-NMRNuclear Magnetic ResonanceConforms to StructureConforms
Mass SpectrumESI-MSConforms to StructureConforms
Purity & Impurities
Chemical Purity by HPLCRP-HPLC (UV at 235 nm)≥ 98.0%99.5%
Related SubstancesRP-HPLC (UV at 235 nm)Individual Impurity ≤ 0.5%Conforms
Isotopic Purity
Deuterium EnrichmentMass Spectrometry (ESI-MS)≥ 98 atom % D99.2 atom % D
Isotopic Distribution (d₀-d₅)Mass Spectrometry (ESI-MS)Report Resultsd₀-d₅ < 1.0%
Physical Properties
Molecular Formula-C₃₁H₂₇D₆N₃O₆SC₃₁H₂₇D₆N₃O₆S
Molecular Weight-581.71 g/mol 581.71 g/mol
SolubilityVisualSoluble in Acetonitrile, DMSOSoluble in Acetonitrile

Experimental Protocols and Interpretation

This section details the methodologies behind the tests listed in the CoA and provides guidance on interpreting the results.

Identification

The identity of the compound is confirmed through a combination of spectroscopic techniques.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the structure of a molecule. For this compound, the ¹H-NMR spectrum is compared to the spectrum of a non-deuterated Zafirlukast reference standard. The spectrum should be consistent with the known structure, with the key difference being the absence or significant reduction of proton signals at the positions where deuterium atoms have been incorporated.

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ or [M-H]⁻). For this compound (MW = 581.71), the expected m/z would be approximately 582.72 for [M+H]⁺.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds by separating the main compound from any impurities.[3][4]

  • Methodology:

    • System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

    • Column: A C18 column, such as a Symmetry ODS C18 (4.6 mm x 250 mm, 5 µm), is commonly used.[3]

    • Mobile Phase: A typical mobile phase is a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like phosphate buffer or ammonium acetate).[3][5][6][7] For example, a gradient elution with 0.01 M ammonium acetate (pH 4.0) and a mixture of acetonitrile, methanol, and water could be employed for optimal separation of impurities.[8]

    • Flow Rate: A standard flow rate is 1.0 mL/min.[3][6]

    • Detection: UV detection at a wavelength where Zafirlukast has significant absorbance, such as 235 nm.[3]

    • Quantification: The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

  • Interpretation: A result of 99.5% indicates that the sample is of high chemical purity, with only 0.5% of the UV-active components being impurities. The specification of ≥ 98.0% is a common standard for such reference materials.

Isotopic Purity by Mass Spectrometry

For a deuterated standard, confirming the isotopic purity is as crucial as determining the chemical purity. Mass spectrometry is the primary tool for this assessment.[9]

  • Methodology:

    • System: Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion into a mass spectrometer with an ESI source.

    • Analysis: High-resolution mass spectrometry allows for the separation and quantification of ions with very small mass differences. The analysis focuses on the molecular ion cluster to determine the distribution of species with different numbers of deuterium atoms (isotopologues).

    • Calculation of Deuterium Enrichment: The isotopic enrichment is calculated from the relative intensities of the peaks corresponding to the fully deuterated molecule (d6) and the species with fewer deuterium atoms (d0 to d5). The atom % D reflects the percentage of deuterium at the labeled positions.

  • Interpretation: An enrichment of 99.2 atom % D signifies that at the six labeled positions, there is a 99.2% probability of finding a deuterium atom and a 0.8% chance of finding a hydrogen atom. Low levels of d₀-d₅ species are expected and confirm the high isotopic purity of the material.

Visualizing the Workflow and Concepts

Diagrams can help clarify complex workflows and analytical principles. The following are generated using the DOT language.

cluster_0 Certificate of Analysis Verification Workflow CoA Receive this compound and CoA Review Review CoA Specifications (Purity, Identity, Isotopic Enrichment) CoA->Review Internal Perform In-house Testing (e.g., HPLC, MS) Review->Internal Compare Compare In-house Data with CoA Results Internal->Compare Accept Results Match? Compare->Accept Release Release for Research Use Accept->Release Yes Investigate Investigate Discrepancy Contact Supplier Accept->Investigate No cluster_1 Isotopic Purity Analysis by Mass Spectrometry Sample This compound Sample MS Mass Spectrometer (ESI Source) Sample->MS Spectrum Mass Spectrum (Molecular Ion Region) MS->Spectrum Analysis Analyze Isotopologue Distribution Spectrum->Analysis Result Calculate Deuterium Enrichment Analysis->Result

References

Navigating Isotopic Purity: A Technical Guide for Zafirlukast-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, the precision of quantitative assays is paramount. The use of stable isotope-labeled internal standards, such as Zafirlukast-d6, is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) methods. This technical guide provides an in-depth exploration of the isotopic purity requirements for this compound, offering a framework for its evaluation and ensuring the integrity of bioanalytical data.

The Critical Role of Isotopic Purity

A deuterated internal standard, like this compound, is designed to mimic the analytical behavior of the target analyte, Zafirlukast. Its efficacy hinges on high isotopic purity. The presence of significant levels of unlabeled Zafirlukast (d0) within the this compound internal standard can lead to inaccurate quantification, particularly at the lower limit of quantification (LLOQ). Therefore, a thorough assessment of isotopic purity is a critical component of method validation.

Regulatory Framework and Acceptance Criteria

Regulatory bodies like the European Medicines Agency (EMA) and the principles outlined in guidelines such as the ICH M10 for bioanalytical method validation underscore the importance of characterizing and controlling for interference from the internal standard.[1][2] While specific isotopic purity percentages are often not explicitly mandated in regulations, the acceptable level of interference is clearly defined.

The key acceptance criteria for cross-talk between the analyte and the internal standard are summarized in the table below.

ParameterAcceptance CriteriaRegulatory Guidance
Contribution of Internal Standard to Analyte SignalShould not be greater than 20% of the response at the Lower Limit of Quantification (LLOQ).[3][4]ICH M10
Contribution of Analyte to Internal Standard SignalShould not be greater than 5% of the internal standard's response.[3][4]ICH M10

To meet these criteria, a high degree of isotopic enrichment is necessary. Generally, an isotopic purity of ≥98% is considered a benchmark for deuterated internal standards to ensure minimal contribution to the analyte signal.[5]

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic purity for this compound necessitates advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry-Based Protocol

High-resolution mass spectrometry offers the sensitivity and mass accuracy required to resolve and quantify the different isotopologues of Zafirlukast.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration appropriate for MS analysis (e.g., 1 µg/mL).

2. Instrumentation and Data Acquisition:

  • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-HRMS).[6]

  • Infuse the sample solution directly or perform a chromatographic separation to ensure the purity of the analyzed peak.

  • Acquire full-scan mass spectra in positive or negative ion mode, depending on the ionization efficiency of Zafirlukast.

  • Ensure the mass resolution is sufficient to separate the isotopic peaks of this compound from any potential interferences.

3. Data Analysis:

  • Extract the ion chromatograms (EICs) for the unlabeled Zafirlukast (d0) and the deuterated forms (d1 through d6).[5]

  • Integrate the peak areas for each isotopologue.

  • Correct the observed peak areas for the natural isotopic abundance of carbon-13.

  • Calculate the isotopic purity using the following formula:

    Isotopic Purity (%) = [ (Sum of peak areas of deuterated isotopologues) / (Sum of peak areas of all isotopologues) ] x 100

The following diagram illustrates the experimental workflow for determining isotopic purity using LC-HRMS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Analysis cluster_result Result prep Prepare this compound Stock Solution lc_separation LC Separation prep->lc_separation hrms_acquisition Full Scan HRMS Data Acquisition lc_separation->hrms_acquisition eic Extract Ion Chromatograms (EICs) hrms_acquisition->eic integration Integrate Peak Areas eic->integration correction Correct for Natural Isotopic Abundance integration->correction calculation Calculate Isotopic Purity correction->calculation result Isotopic Purity (%) calculation->result

Diagram 1: Experimental workflow for isotopic purity determination by LC-HRMS.
NMR Spectroscopy-Based Protocol

NMR spectroscopy provides valuable information about the location and extent of deuteration.

1. Sample Preparation:

  • Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).

2. Instrumentation and Data Acquisition:

  • Acquire both ¹H NMR and ²H (Deuterium) NMR spectra.

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the ²H NMR.

3. Data Analysis:

  • In the ¹H NMR spectrum, the absence or significant reduction of signals at the positions of deuteration confirms the isotopic labeling.

  • The ²H NMR spectrum will show signals corresponding to the deuterated positions.

  • Quantitative NMR (qNMR) techniques can be employed to determine the degree of deuteration by comparing the integrals of the residual proton signals with the integrals of non-deuterated protons in the molecule.

Representative Isotopic Purity Data

While a specific Certificate of Analysis for a particular batch of this compound is required for definitive data, the following table presents representative isotopic purity data for various deuterated compounds, illustrating the expected level of quality.[1][7]

Deuterated CompoundIsotopic Purity (%)
Benzofuranone derivative (BEN-d2)94.7
Tamsulosin-d4 (TAM-d4)99.5
Oxybutynin-d5 (OXY-d5)98.8
Eplerenone-d3 (EPL-d3)99.9
Propafenone-d7 (PRO-d7)96.5

Zafirlukast Signaling Pathway

Zafirlukast functions as a competitive antagonist of the cysteinyl leukotriene-1 (CysLT1) receptor.[8] By blocking this receptor, it prevents the pro-inflammatory effects of leukotrienes, which are key mediators in the pathophysiology of asthma.[8]

The signaling pathway is depicted in the diagram below.

signaling_pathway cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor Inflammatory_Response Pro-inflammatory Effects: - Bronchoconstriction - Mucus Production - Airway Inflammation CysLT1->Inflammatory_Response Activates Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotrienes->CysLT1 Binds to Zafirlukast This compound (Internal Standard) Zafirlukast->CysLT1 Competitively Blocks

Diagram 2: Zafirlukast's mechanism of action as a CysLT1 receptor antagonist.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the accuracy and reliability of bioanalytical methods. A comprehensive evaluation using techniques such as high-resolution mass spectrometry and NMR spectroscopy is essential to ensure that the internal standard meets the stringent requirements of regulatory guidelines. By adhering to the principles and protocols outlined in this guide, researchers and scientists can confidently utilize this compound as an internal standard, thereby ensuring the integrity of their pharmacokinetic and bioequivalence studies.

References

Methodological & Application

Application Note: High-Throughput Quantification of Zafirlukast in Human Plasma by LC-MS/MS using Zafirlukast-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Zafirlukast in human plasma. The method utilizes Zafirlukast-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A streamlined solid-phase extraction (SPE) procedure is employed for sample preparation, enabling high-throughput analysis. The method was developed and validated over a linear range of 0.5 to 500 ng/mL, demonstrating excellent performance in terms of linearity, precision, accuracy, recovery, and matrix effect. This method is well-suited for pharmacokinetic studies and routine therapeutic drug monitoring of Zafirlukast.

Introduction

Zafirlukast is a selective and competitive leukotriene receptor antagonist used for the chronic treatment of asthma.[1] It acts by blocking the action of cysteinyl leukotrienes in the airways, thereby reducing inflammation, bronchoconstriction, and mucus production.[2] The pharmacokinetic profile of Zafirlukast is characterized by rapid absorption after oral administration, with peak plasma concentrations reached in approximately 3 hours.[1] It is highly bound to plasma proteins (>99%), primarily albumin, and has a mean terminal elimination half-life of about 10 hours.[3][4] Given its therapeutic importance, a reliable and sensitive method for the quantification of Zafirlukast in biological matrices is essential for pharmacokinetic and bioequivalence studies.

This application note describes a detailed protocol for the determination of Zafirlukast in human plasma using an LC-MS/MS method with its deuterated analog, this compound, as the internal standard. The use of a SIL-IS is critical for correcting for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the results.

Experimental Protocols

Materials and Reagents
  • Zafirlukast and this compound reference standards were purchased from a certified supplier.

  • HPLC-grade methanol, acetonitrile, and water were obtained from a reputable chemical vendor.

  • Formic acid and ammonium acetate were of analytical grade.

  • Human plasma was sourced from an accredited biobank.

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL) were used for sample preparation.

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.

  • The HPLC system was equipped with a binary pump, an autosampler, and a column oven.

  • The mass spectrometer was fitted with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Solutions

Stock solutions of Zafirlukast and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions of Zafirlukast were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water to obtain concentrations ranging from 5 to 5000 ng/mL. A working solution of the internal standard (this compound) was prepared at a concentration of 100 ng/mL in the same diluent.

Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations of 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL. Quality control (QC) samples were prepared in the same manner at concentrations of 1.5 ng/mL (Low QC), 75 ng/mL (Mid QC), and 400 ng/mL (High QC).

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: The SPE cartridges were conditioned with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of plasma sample (calibration standard, QC, or unknown), 20 µL of the 100 ng/mL this compound working solution was added and vortexed. The sample was then loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge was washed with 1 mL of 2% methanol in water, followed by 1 mL of 20% methanol in water.

  • Elution: The analytes were eluted with 1 mL of methanol.

  • Evaporation and Reconstitution: The eluate was evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 200 µL of the mobile phase.

LC-MS/MS Method

The chromatographic separation was performed on a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C. The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient elution was employed at a flow rate of 0.4 mL/min.

Table 1: HPLC Gradient Program

Time (min)%A%B
0.09010
0.59010
2.51090
3.51090
3.69010
5.09010

The mass spectrometer was operated in negative electrospray ionization (ESI-) mode. The analysis was performed in Multiple Reaction Monitoring (MRM) mode.

Table 2: Mass Spectrometer Parameters

ParameterValue
Ion SourceElectrospray Ionization (ESI)
PolarityNegative
Capillary Voltage3500 V
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

Table 3: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Zafirlukast574.2462.10.14025
This compound580.2462.10.14025

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Zafirlukast in human plasma. The use of this compound as an internal standard ensured the reliability of the results.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, with a signal-to-noise ratio >10.

Table 4: Calibration Curve Summary

ParameterValue
Concentration Range0.5 - 500 ng/mL
Regression Equationy = 0.025x + 0.003
Coefficient of Determination (r²)0.998
Weighting1/x²
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, Low, Mid, and High). The results, summarized in Table 5, are within the acceptance criteria of ±15% (±20% for LLOQ) as per regulatory guidelines.

Table 5: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.58.2105.49.5103.8
Low QC1.56.598.77.8101.2
Mid QC754.8102.15.999.5
High QC4003.997.64.798.9
Recovery and Matrix Effect

The extraction recovery of Zafirlukast and the internal standard was consistent and reproducible across all QC levels. The matrix effect was found to be negligible, indicating that the sample preparation method effectively removed interfering components from the plasma.

Table 6: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC1.588.297.5
Mid QC7591.5101.3
High QC40090.898.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is_spike Spike with this compound plasma->is_spike spe Solid-Phase Extraction (SPE) is_spike->spe elution Elution spe->elution evap Evaporation elution->evap recon Reconstitution evap->recon lc_sep LC Separation (C18 Column) recon->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integration Peak Integration ms_detect->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow from sample preparation to data analysis.

validation_parameters method_validation Method Validation linearity Linearity & Range method_validation->linearity precision Precision method_validation->precision accuracy Accuracy method_validation->accuracy selectivity Selectivity method_validation->selectivity recovery Recovery method_validation->recovery matrix_effect Matrix Effect method_validation->matrix_effect stability Stability method_validation->stability

References

Application Notes and Protocols: Use of Zafirlukast-d6 in Pharmacokinetic Studies of Zafirlukast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Zafirlukast-d6 as an internal standard in the pharmacokinetic studies of Zafirlukast. The protocols and data presented are based on established bioanalytical methods and pharmacokinetic profiles of Zafirlukast.

Introduction

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene-1 (CysLT1) receptor, belonging to the leukotriene receptor antagonist (LTRA) class of medications.[1] It is primarily used for the management and chronic treatment of asthma in adults and children five years and older.[1] Zafirlukast works by blocking the action of leukotrienes, which are inflammatory mediators that cause bronchoconstriction, mucus secretion, and airway inflammation.[2]

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of Zafirlukast. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the analyte and its deuterated counterpart allows for accurate quantification by correcting for variability in sample preparation and instrument response.

Pharmacokinetic Profile of Zafirlukast

Zafirlukast's pharmacokinetic properties are characterized by rapid absorption after oral administration, with peak plasma concentrations (Cmax) typically reached around 3 hours post-dose.[3][4] Its bioavailability is significantly reduced by approximately 40% when taken with food.[3][4] The drug is highly bound to plasma proteins (>99%), mainly albumin, and has a mean terminal elimination half-life of about 10 hours.[3][4] Zafirlukast is extensively metabolized in the liver, primarily by the cytochrome P450 2C9 (CYP2C9) enzyme, and is predominantly eliminated in the feces.[3][5]

Table 1: Summary of Zafirlukast Pharmacokinetic Parameters

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)~3 hours[3][4]
Bioavailability (F)Unknown (reduced by ~40% with food)[3][4]
Protein Binding>99% (primarily to albumin)[3][4]
Mean Terminal Elimination Half-life (t½)~10 hours (ranges from 8 to 16 hours)[1][3]
Volume of Distribution (Vd)~70 L[1]
MetabolismExtensive hepatic metabolism via CYP2C9[3][4]
ExcretionPrimarily in feces (<10% in urine)[3][4]

Experimental Protocols

Bioanalytical Method for Zafirlukast Quantification in Human Plasma using LC-MS/MS

This protocol describes a representative LC-MS/MS method for the quantification of Zafirlukast in human plasma, using this compound as an internal standard. This method is adapted from established and validated procedures for Zafirlukast.

1. Preparation of Stock and Working Solutions

  • Zafirlukast Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Zafirlukast in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Zafirlukast stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent.

2. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 2: Representative LC-MS/MS Conditions for Zafirlukast and this compound

ParameterCondition
LC Conditions
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile PhaseAcetonitrile and 10 mM Ammonium Acetate in Water (gradient or isocratic)
Flow Rate0.3 - 0.5 mL/min
Column Temperature40°C
Injection Volume5 - 10 µL
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Negative or Positive Mode
Monitored TransitionsZafirlukast: m/z 575.2 → 463.1 this compound: m/z 581.2 → 469.1 (representative)
Dwell Time100-200 ms
Collision EnergyOptimized for the specific instrument
Gas TemperaturesOptimized for the specific instrument

Note: The exact m/z transitions for this compound will depend on the position and number of deuterium atoms. The values provided are hypothetical and should be optimized during method development.

4. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Typical Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
Stability Analyte should be stable under various storage and processing conditions

Visualizations

Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of Zafirlukast using this compound as an internal standard.

G cluster_prestudy Pre-Study Phase cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Phase Protocol Study Protocol Development Ethics Ethics Committee Approval Protocol->Ethics Recruitment Subject Recruitment Ethics->Recruitment Dosing Zafirlukast Administration Recruitment->Dosing Sampling Blood Sample Collection (Time Points) Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Preparation Sample Preparation (with this compound IS) Processing->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Quantification Data Quantification LCMS->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis Report Final Study Report PK_Analysis->Report

Workflow for a Zafirlukast Pharmacokinetic Study.
Zafirlukast Mechanism of Action

This diagram illustrates the mechanism of action of Zafirlukast as a CysLT1 receptor antagonist.

cluster_pathway Inflammatory Pathway Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1 CysLT1 Receptor Leukotrienes->CysLT1 Binds to Inflammation Bronchoconstriction, Mucus Production, Airway Inflammation CysLT1->Inflammation Activates Zafirlukast Zafirlukast Zafirlukast->CysLT1 Blocks

References

Application Note: High-Throughput Bioanalytical Method for Zafirlukast Quantification in Human Plasma using LC-MS/MS with Zafirlukast-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Zafirlukast in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method utilizes Zafirlukast-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies and clinical research. The method was validated for linearity, precision, accuracy, and recovery.

Introduction

Zafirlukast is a selective and competitive leukotriene receptor antagonist used in the chronic treatment of asthma.[1] Accurate and reliable quantification of Zafirlukast in biological matrices is essential for pharmacokinetic and bioequivalence studies. This application note describes a validated LC-MS/MS method for the determination of Zafirlukast in human plasma, employing this compound as the internal standard to compensate for matrix effects and variability in sample processing.

Experimental

Materials and Reagents
  • Zafirlukast (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure)

  • Human Plasma (K2 EDTA)

Stock Solutions
  • Zafirlukast Stock Solution (1 mg/mL): Accurately weigh and dissolve Zafirlukast in methanol.

  • This compound Working Internal Standard Solution (100 ng/mL): Prepare by diluting a stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.

Calibration Standards and Quality Control Samples

Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with appropriate volumes of Zafirlukast stock solution. The concentration range for the calibration curve is typically 0.1 to 500 ng/mL.

Sample Preparation

A protein precipitation method is utilized for the extraction of Zafirlukast and this compound from human plasma.

Protocol:

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound working internal standard solution (100 ng/mL) to all tubes except for the blank samples.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM): The following MRM transitions were monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Zafirlukast574.2462.1
This compound580.2462.1

Note: The product ion for this compound is based on the likely fragmentation pattern where the deuterium labels are not on the fragmented moiety. This should be confirmed experimentally.

Results and Discussion

The developed method demonstrated excellent performance in terms of linearity, precision, accuracy, and recovery.

Linearity

The calibration curve was linear over the concentration range of 0.1 ng/mL to 500 ng/mL with a correlation coefficient (r²) of >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low0.3< 10< 1090-11090-110
Medium50< 10< 1090-11090-110
High400< 10< 1090-11090-110
Recovery

The extraction recovery of Zafirlukast was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistent across the different QC levels.

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low0.3> 85
Medium50> 85
High400> 85

Workflow Diagrams

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 20 µL this compound (IS) plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute to_lcms Inject into LC-MS/MS reconstitute->to_lcms

Caption: Sample preparation workflow for Zafirlukast quantification.

G cluster_lcms LC-MS/MS Analysis Workflow injection Sample Injection lc_separation HPLC Separation (C18 Column) injection->lc_separation esi Electrospray Ionization (Positive Mode) lc_separation->esi ms_analysis Tandem MS Analysis (MRM Mode) esi->ms_analysis quantification Data Quantification ms_analysis->quantification

Caption: LC-MS/MS analysis workflow for Zafirlukast.

Conclusion

This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of Zafirlukast in human plasma using this compound as an internal standard. The protein precipitation sample preparation method is straightforward and suitable for high-throughput analysis. The method is validated and can be readily implemented in clinical and research laboratories for pharmacokinetic studies of Zafirlukast.

References

Application Note: High-Throughput Analysis of Zafirlukast in Human Plasma using Zafirlukast-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of zafirlukast in human plasma. The method utilizes Zafirlukast-d6, a stable isotope-labeled internal standard, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and routine therapeutic drug monitoring. The sample preparation is streamlined using a simple protein precipitation technique, allowing for high-throughput analysis. The method is validated over a linear range of 0.5 to 500 ng/mL with excellent performance in terms of accuracy, precision, and recovery.

Introduction

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, which is used for the chronic treatment of asthma.[1] Monitoring its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies. A reliable analytical method is essential for accurate quantification. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis using mass spectrometry. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results.[2] This note details a validated LC-MS/MS method for the determination of zafirlukast in human plasma, employing this compound as the internal standard.

Experimental

Materials and Reagents
  • Zafirlukast and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (K2-EDTA)

Stock and Working Solutions
  • Zafirlukast Stock Solution (1 mg/mL): Weigh 10 mg of zafirlukast and dissolve in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Zafirlukast Working Solutions: Prepare serial dilutions of the zafirlukast stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation
  • Pipette 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
HPLC SystemA standard UHPLC system
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.030
2.095
2.595
2.630
4.030

Mass Spectrometry:

ParameterCondition
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Reaction ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
AnalytePrecursor Ion (m/z)
Zafirlukast576.2
This compound (IS)582.2
Dwell Time100 ms
Ion Source Temperature500°C
IonSpray Voltage5500 V

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.[3]

Linearity and Range

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL for zafirlukast in human plasma. A weighting factor of 1/x² was used. The coefficient of determination (r²) was consistently >0.99.

AnalyteRange (ng/mL)
Zafirlukast0.5 - 500>0.99
Table 1: Linearity of the method for zafirlukast.

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in Table 2. All values were within the acceptable limits (±15% for QC samples and ±20% for LLOQ).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.58.5105.211.2103.8
LQC1.56.298.78.9101.5
MQC754.1102.35.899.4
HQC4003.597.94.7100.8
Table 2: Intra-day and inter-day precision and accuracy of the method.

Recovery

The extraction recovery of zafirlukast and this compound was determined at three QC levels. The recovery was consistent and reproducible across the concentration range.

QC LevelConcentration (ng/mL)Zafirlukast Recovery (%)This compound Recovery (%)
LQC1.592.894.1
MQC7594.593.7
HQC40093.193.9
Table 3: Extraction recovery of zafirlukast and this compound.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS (this compound) in Acetonitrile (150 µL) plasma->add_is vortex Vortex Mix (30s) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial injection Inject (5 µL) hplc_vial->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Quantify Unknowns calibration->quantification

Caption: Bioanalytical workflow for zafirlukast in plasma.

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of zafirlukast in human plasma using this compound as an internal standard. The protein precipitation sample preparation method is straightforward and suitable for high-throughput analysis. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it well-suited for pharmacokinetic studies and therapeutic drug monitoring of zafirlukast.

References

Application of Zafirlukast-d6 in Drug Metabolism Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for utilizing Zafirlukast-d6 in drug metabolism studies. Zafirlukast, an antagonist of the cysteinyl leukotriene receptor, is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, most notably CYP2C9 and to a lesser extent, CYP3A4.[1] The use of a deuterated internal standard like this compound is crucial for accurate quantification in complex biological matrices during in vitro and in vivo metabolism studies.

Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative bioanalysis using mass spectrometry. They exhibit similar physicochemical properties to the analyte, co-eluting chromatographically and experiencing similar ionization effects, thus correcting for matrix effects and variability in sample processing and instrument response.

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism and enzyme inhibition of Zafirlukast.

Table 1: Inhibition of Human Cytochrome P450 Isoforms by Zafirlukast

CYP IsoformIndex SubstrateIC₅₀ (µM)
CYP2C9Tolbutamide7.0[2]
CYP3ATriazolam20.9[2]
CYP2C19S-mephenytoin32.7[2]
CYP1A2Phenacetin56[2]
CYP2D6Dextromethorphan116[2]
CYP2E1-Negligible Inhibition[2]

Table 2: Mechanism-Based Inactivation of CYP3A4 by Zafirlukast

ParameterValue
Kᵢ (µM)13.4[3]
kᵢₙₐ꜀ₜ (min⁻¹)0.026[3]

Experimental Protocols

Metabolic Stability of Zafirlukast in Human Liver Microsomes (HLM)

This protocol outlines the determination of the metabolic stability of Zafirlukast using HLM, with this compound as the internal standard for accurate quantification by LC-MS/MS.

Materials:

  • Zafirlukast

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation of Working Solutions:

    • Prepare a 1 mM stock solution of Zafirlukast in DMSO.

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Further dilute the Zafirlukast stock solution in phosphate buffer to achieve a final incubation concentration (e.g., 1 µM).

    • Prepare the internal standard (IS) working solution by diluting the this compound stock solution in ACN/MeOH (50:50, v/v) to a final concentration of 100 ng/mL.

  • Incubation:

    • Pre-warm the HLM suspension and NADPH regeneration system to 37°C.

    • In a 96-well plate, add the following in order:

      • Phosphate buffer

      • HLM (final concentration e.g., 0.5 mg/mL)

      • Zafirlukast working solution (final concentration e.g., 1 µM)

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN containing the this compound internal standard.

  • Sample Preparation for LC-MS/MS Analysis:

    • Centrifuge the quenched samples at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining Zafirlukast concentration at each time point. The use of this compound allows for accurate normalization.

CYP450 Inhibition Assay (IC₅₀ Determination)

This protocol describes the determination of the IC₅₀ value of Zafirlukast for CYP2C9 using a probe substrate.

Materials:

  • Zafirlukast

  • This compound (for analytical internal standard)

  • Pooled Human Liver Microsomes (HLM)

  • CYP2C9 probe substrate (e.g., Tolbutamide)[2]

  • NADPH Regeneration System

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare serial dilutions of Zafirlukast in buffer (e.g., 0-250 µM).[2]

    • Prepare a working solution of the probe substrate (Tolbutamide) at a concentration near its Km value.

    • Prepare the this compound internal standard solution in ACN.

  • Incubation:

    • In a 96-well plate, add HLM, phosphate buffer, and the Zafirlukast serial dilutions.

    • Add the probe substrate to all wells.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regeneration system.

    • Incubate for a predetermined time that ensures linear metabolite formation.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding ice-cold ACN containing the this compound internal standard.

    • Centrifuge to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the formation of the probe substrate's metabolite using LC-MS/MS.

    • Plot the percentage of inhibition versus the logarithm of the Zafirlukast concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis Zafirlukast_stock Zafirlukast Stock (DMSO) Plate 96-well Plate (Buffer, HLM, Zafirlukast) Zafirlukast_stock->Plate Zafirlukast_d6_stock This compound Stock (DMSO) Quench Quench with ACN + this compound Zafirlukast_d6_stock->Quench HLM_suspension HLM Suspension HLM_suspension->Plate NADPH_system NADPH System Reaction_start Initiate with NADPH NADPH_system->Reaction_start Buffer Phosphate Buffer Buffer->Plate Plate->Reaction_start Time_points Time Points (0, 5, 15, 30, 60 min) Reaction_start->Time_points Time_points->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Interpretation LCMS->Data

Caption: Experimental workflow for Zafirlukast metabolic stability assay.

cluster_cyp2c9 CYP2C9 Pathway (Major) cluster_cyp3a4 CYP3A4 Pathway Zafirlukast Zafirlukast Hydroxylated_Metabolites Hydroxylated Metabolites (Less Active) Zafirlukast->Hydroxylated_Metabolites Hydroxylation Reactive_Intermediate Electrophilic Iminium Intermediate Zafirlukast->Reactive_Intermediate Dehydrogenation GSH_Adduct GSH Adduct Reactive_Intermediate->GSH_Adduct Trapped with GSH Inactivation CYP3A4 Inactivation Reactive_Intermediate->Inactivation Mechanism-Based Inactivation

Caption: Metabolic pathways of Zafirlukast.

References

Application Notes and Protocols: Preparation of Zafirlukast-d6 Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, widely used in the management of asthma. Zafirlukast-d6, a deuterated analog of Zafirlukast, is an ideal internal standard (IS) for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS). Its physicochemical properties are nearly identical to Zafirlukast, but its increased mass allows for clear differentiation in mass spectrometric analysis, ensuring accurate and precise quantification of the parent drug in complex biological matrices.

This document provides a detailed protocol for the preparation of this compound working solutions for use in research and drug development applications.

Materials and Reagents

  • This compound (powder form)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Volumetric flasks (Class A)

  • Adjustable precision pipettes

  • Analytical balance

  • Vortex mixer

  • Sonicator

Quantitative Data Summary

The following tables summarize the typical concentrations for stock and working solutions of this compound.

Table 1: this compound Stock Solution

ParameterValue
Solvent Acetonitrile or Methanol
Concentration 1000 µg/mL (1 mg/mL)
Storage Temperature -20°C
Short-term Stability (4°C) Up to 1 week
Long-term Stability (-20°C) Up to 6 months (in a light-protected container)

Table 2: this compound Working Solutions (for spiking into analytical samples)

Working Solution IDStock Solution VolumeDilution Solvent VolumeFinal Concentration
WS-1 100 µL of 1000 µg/mL Stock900 µL of Acetonitrile/Methanol100 µg/mL
WS-2 100 µL of WS-1900 µL of Acetonitrile/Methanol10 µg/mL
WS-3 60 µL of WS-2940 µL of Acetonitrile/Methanol600 ng/mL
WS-4 100 µL of WS-3900 µL of Acetonitrile/Methanol60 ng/mL

Note: The final concentration of the working solution will depend on the specific requirements of the analytical method, including the expected concentration range of the analyte and the sample volume.

Experimental Protocols

Preparation of this compound Stock Solution (1000 µg/mL)
  • Weighing: Accurately weigh approximately 1 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder into a 1 mL Class A volumetric flask.

  • Solvent Addition: Add approximately 0.7 mL of LC-MS grade acetonitrile or methanol to the volumetric flask.

  • Mixing: Gently swirl the flask to dissolve the powder. For complete dissolution, use a vortex mixer for 30 seconds, followed by sonication for 5 minutes.

  • Volume Adjustment: Once the powder is completely dissolved and the solution has returned to room temperature, add the same solvent to bring the volume to the 1 mL mark.

  • Homogenization: Invert the flask several times to ensure a homogenous solution.

  • Storage: Transfer the stock solution to a labeled, light-protected container and store at -20°C.

Preparation of this compound Working Solutions

The following is an example of a serial dilution to prepare a 60 ng/mL working solution.

  • Intermediate Dilution 1 (100 µg/mL):

    • Allow the 1000 µg/mL stock solution to equilibrate to room temperature.

    • Pipette 100 µL of the stock solution into a clean vial.

    • Add 900 µL of acetonitrile or methanol.

    • Vortex for 10 seconds to mix thoroughly.

  • Intermediate Dilution 2 (10 µg/mL):

    • Pipette 100 µL of the 100 µg/mL intermediate solution into a new clean vial.

    • Add 900 µL of acetonitrile or methanol.

    • Vortex for 10 seconds to mix thoroughly.

  • Final Working Solution (60 ng/mL):

    • Pipette 6 µL of the 10 µg/mL intermediate solution into a new clean vial.

    • Add 994 µL of acetonitrile or methanol.

    • Vortex for 10 seconds to mix thoroughly.

This final working solution is now ready to be spiked into calibration standards and quality control samples.

Solubility and Stability

  • Solubility: this compound is freely soluble in acetonitrile, methanol, and DMSO. It is practically insoluble in water. For applications requiring an aqueous matrix, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer.

  • Stability: Stock solutions of this compound in organic solvents are stable for at least 6 months when stored at -20°C and protected from light. Working solutions should be prepared fresh daily. Avoid repeated freeze-thaw cycles.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the preparation of this compound working solutions.

Zafirlukast_d6_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Example) weigh Weigh 1 mg This compound Powder dissolve Dissolve in 1 mL Acetonitrile/Methanol weigh->dissolve mix Vortex & Sonicate dissolve->mix stock 1000 µg/mL Stock Solution mix->stock dilute1 Dilute 1:10 stock->dilute1 100 µL storage Store at -20°C (Light-protected) stock->storage ws1 100 µg/mL Working Solution 1 dilute1->ws1 dilute2 Dilute 1:10 ws1->dilute2 100 µL ws2 10 µg/mL Working Solution 2 dilute2->ws2 dilute3 Dilute to Final Conc. ws2->dilute3 6 µL final_ws Final Working Solution (e.g., 60 ng/mL) dilute3->final_ws

Caption: Workflow for this compound Solution Preparation.

Application Note: Solid Phase Extraction Protocol for the Quantification of Zafirlukast in Human Plasma using Zafirlukast-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zafirlukast is a selective and competitive leukotriene receptor antagonist used in the chronic treatment of asthma.[1] Accurate and reliable quantification of Zafirlukast in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Solid Phase Extraction (SPE) is a widely used sample preparation technique that offers high recovery and removal of matrix interferences, leading to cleaner extracts and improved analytical sensitivity.[2] This application note provides a detailed protocol for the extraction of Zafirlukast from human plasma using a polymeric anion exchange SPE sorbent, with Zafirlukast-d6 as the internal standard for quantification by LC-MS/MS. The use of a deuterated internal standard like this compound is ideal as it co-elutes with the analyte and compensates for matrix effects and variability in extraction, ensuring high accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Zafirlukast and this compound standards

  • Human Plasma (K2-EDTA)

  • HPLC grade Acetonitrile

  • HPLC grade Methanol

  • HPLC grade Water

  • Formic Acid

  • SPE Sorbent: Polymeric anion exchange (e.g., Thermo Scientific™ HyperSep™ Retain AX, 30 mg/1 mL)[1]

Stock and Working Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Zafirlukast and this compound in methanol.

  • Intermediate Stock Solutions: From the primary stocks, prepare intermediate stock solutions of Zafirlukast and a working stock solution of this compound (internal standard, IS) in 50:50 acetonitrile:water.

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the appropriate amount of Zafirlukast intermediate stock solution and a consistent amount of this compound working stock solution into blank human plasma.

Sample Preparation
  • Allow all plasma samples (standards, QCs, and unknown) to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • For a 200 µL plasma sample, add 20 µL of the this compound working solution. For blank samples, add 20 µL of 50:50 acetonitrile:water.

Solid Phase Extraction (SPE) Protocol

The following protocol is optimized for a 30 mg polymeric anion exchange SPE cartridge.

  • Conditioning: Condition the SPE cartridge with 500 µL of acetonitrile.[1]

  • Equilibration: Equilibrate the cartridge with 500 µL of water.[1]

  • Loading: Load the 200 µL pre-treated plasma sample onto the SPE cartridge.[1]

  • Washing:

    • Wash 1: Wash the cartridge with 500 µL of water.[1]

    • Wash 2: Wash the cartridge with 500 µL of acetonitrile.[1]

  • Elution: Elute Zafirlukast and this compound from the cartridge with 500 µL of acetonitrile containing 5% formic acid.[1]

  • Dry Down: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of a suitable mobile phase (e.g., acetonitrile/water mixture) and vortex to mix.[1] The sample is now ready for LC-MS/MS analysis.

Data Presentation

The following table summarizes the expected quantitative performance of the method.

ParameterResult
Linearity Range0.75 - 500 ng/mL
Correlation Coefficient (r²)>0.99
Lower Limit of Quantification (LLOQ)0.75 ng/mL[3]
Mean Recovery>85%[1][3]
Inter-day Precision (%RSD)< 9%[3]
Intra-day Precision (%RSD)< 9%[3]

Visualization

The following diagram illustrates the solid phase extraction workflow for Zafirlukast.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_post Post-Extraction Plasma Human Plasma Sample Spike Spike with this compound (IS) Plasma->Spike Condition Condition (Acetonitrile) Equilibrate Equilibrate (Water) Condition->Equilibrate Step 1 Load Load Sample Equilibrate->Load Step 2 Wash1 Wash 1 (Water) Load->Wash1 Step 3 Wash2 Wash 2 (Acetonitrile) Wash1->Wash2 Step 4 Elute Elute (Acetonitrile with 5% Formic Acid) Wash2->Elute Step 5 Dry Evaporate to Dryness Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Step 6 Analysis LC-MS/MS Analysis Reconstitute->Analysis Step 7

Caption: Workflow of the Solid Phase Extraction Protocol for Zafirlukast.

References

Application Notes & Protocols: Liquid-Liquid Extraction of Zafirlukast-d6 for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zafirlukast is a selective and competitive leukotriene receptor antagonist used in the chronic treatment of asthma. Accurate and precise quantification of Zafirlukast in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Zafirlukast-d6, a deuterated analog of Zafirlukast, is an ideal internal standard (IS) for mass spectrometry-based bioanalysis due to its similar chemical and physical properties to the analyte, ensuring reliable quantification. This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of this compound from human plasma, a common and effective sample preparation technique for bioanalytical method development.

Mechanism of Action of Zafirlukast

Zafirlukast exerts its therapeutic effect by blocking the action of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) at the cysteinyl leukotriene receptor 1 (CysLT1) in the lungs and bronchial tubes.[1][2] By competitively inhibiting these pro-inflammatory mediators, Zafirlukast reduces airway edema, smooth muscle constriction, and inflammation, thereby preventing asthma symptoms.[1][2]

Zafirlukast_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cellular Response Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->Cysteinyl_Leukotrienes CysLT1_Receptor CysLT1 Receptor Cysteinyl_Leukotrienes->CysLT1_Receptor Bind to Inflammatory_Response Bronchoconstriction Airway Inflammation Mucus Production CysLT1_Receptor->Inflammatory_Response Leads to Zafirlukast Zafirlukast Zafirlukast->CysLT1_Receptor Antagonist (Blocks Binding)

Figure 1: Zafirlukast's mechanism of action in the leukotriene signaling pathway.

Liquid-Liquid Extraction (LLE) Protocol for this compound in Human Plasma

This protocol is adapted from established methods for the extraction of Zafirlukast from human plasma.

1. Materials and Reagents

  • Human plasma (K2-EDTA as anticoagulant)

  • This compound (Internal Standard)

  • Zafirlukast (Analyte for calibration standards and quality controls)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Deionized water

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

2. Preparation of Stock and Working Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Zafirlukast Stock Solution (1 mg/mL): Accurately weigh and dissolve Zafirlukast in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples at various concentrations.

3. Sample Preparation and LLE Procedure

LLE_Workflow Start Start: Plasma Sample Spike_IS Spike with this compound (Internal Standard) Start->Spike_IS Add_Solvent Add Ethyl Acetate (Extraction Solvent) Spike_IS->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge to Separate Layers Vortex->Centrifuge Collect_Organic Collect Supernatant (Organic Layer) Centrifuge->Collect_Organic Evaporate Evaporate to Dryness (Nitrogen Stream) Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Figure 2: Workflow for the liquid-liquid extraction of this compound.

  • Sample Aliquoting: Pipette 500 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of the this compound working solution to each plasma sample (except for blank samples).

  • Analyte Spiking (for Calibration and QC): For calibration standards and QC samples, add the corresponding Zafirlukast working solution.

  • Extraction: Add 1 mL of ethyl acetate to each tube.

  • Mixing: Vortex the tubes for 5 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the tubes at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer).

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system for analysis.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LLE methods for Zafirlukast analysis, which are expected to be similar for this compound.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Column Hypersil BDS C18
Mobile Phase 10 mM Ammonium Acetate (pH 6.4) : Acetonitrile (20:80, v/v)[1]
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Run Time 2.0 min[1]
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (Zafirlukast) 574.2 -> 462.1[1]
MRM Transition (this compound) To be optimized, expected m/z 580.2 -> 468.1

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 0.15 - 600 ng/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Lower Limit of Quantification (LLOQ) 0.15 ng/mL[1]
Mean Recovery > 85%
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Intra-day Accuracy (%Bias) Within ±15%
Inter-day Accuracy (%Bias) Within ±15%

Discussion

The described LLE protocol using ethyl acetate provides a simple, rapid, and efficient method for the extraction of this compound from human plasma. This method demonstrates good recovery and minimizes matrix effects, making it suitable for high-throughput bioanalysis. The use of a deuterated internal standard like this compound is critical for compensating for any variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantitative results. The provided LC-MS/MS conditions can serve as a starting point for method development and should be optimized for the specific instrumentation used. Method validation should be performed according to the relevant regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the bioanalytical data.

References

Application Note: A Rapid and Sensitive UPLC-MS/MS Method for the Quantification of Zafirlukast and its Deuterated Internal Standard in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Zafirlukast and its stable isotope-labeled internal standard, Zafirlukast-d6, in plasma. Zafirlukast is a selective leukotriene receptor antagonist used in the chronic treatment of asthma.[1][2] The described method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation, making it suitable for high-throughput pharmacokinetic studies. The method has been validated for linearity, precision, accuracy, and stability, demonstrating its reliability for bioanalytical applications.

Experimental Protocols

Materials and Reagents
  • Analytes: Zafirlukast and this compound analytical standards.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.[1]

  • Reagents: Acetic acid or ammonium acetate for mobile phase modification.[3][4]

  • Biological Matrix: Control human plasma (or other relevant species).

Instrumentation
  • UPLC System: An Acquity UPLC® system or equivalent, capable of handling high backpressures.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]

  • Analytical Column: Acquity UPLC® BEH™ C18 (50 x 2.1 mm, 1.7 µm).[3]

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Zafirlukast and this compound in methanol or acetonitrile to prepare individual stock solutions.[1]

  • Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions with a mixture of acetonitrile and water.

  • Calibration Curve (CC) Standards: Spike control plasma with the appropriate Zafirlukast working solutions to create a series of calibration standards. A typical concentration range is 0.17 ng/mL to 600 ng/mL.[3]

  • Quality Control (QC) Samples: Prepare QC samples in control plasma at a minimum of three concentration levels (low, medium, and high) to fall within the calibration range.

Sample Preparation Protocol

The method employs a simple one-step protein precipitation for sample extraction.[3]

  • Aliquot: Transfer a 100 µL aliquot of plasma sample (blank, CC, or QC) into a microcentrifuge tube.

  • Spike: Add 10 µL of the this compound internal standard (IS) working solution to all samples except the blank.

  • Precipitate: Add 300 µL of acetonitrile to the tube to precipitate plasma proteins.[3]

  • Vortex: Vortex the mixture for approximately 1 minute.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.[5]

  • Transfer: Carefully transfer the supernatant to an HPLC vial.

  • Inject: Inject an aliquot (e.g., 10 µL) into the UPLC-MS/MS system for analysis.[5]

UPLC-MS/MS Method Parameters

The following tables summarize the optimized instrumental conditions for the analysis.

Table 1: UPLC and General MS/MS System Parameters

Parameter Setting
UPLC System
Column Acquity UPLC® BEH™ C18 (50 x 2.1 mm, 1.7 µm)[3]
Mobile Phase Acetonitrile:Water with 10 mM Acetic Acid (80:20, v/v)[3]
Flow Rate 0.3 mL/min[3]
Column Temperature 45°C[5]
Injection Volume 10 µL[5]
Total Run Time ~1.5 - 2.0 minutes[3][6]
MS/MS System
Ionization Mode Electrospray Ionization (ESI), Negative[3]
Scan Type Multiple Reaction Monitoring (MRM)
Gas Pressures Optimized for the specific instrument

| Source Temperature | 350°C[5] |

Table 2: Optimized Mass Spectrometer Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Zafirlukast 574.1 462.1 200 Optimized (~30-40)
This compound (IS) 584.2 472.1 200 Optimized (~30-40)

Precursor and product ion transitions are based on published data.[3][7] Collision energy should be optimized for the specific instrument used.

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines.[6] The results demonstrate the method is accurate, precise, and reliable for the intended application.

Table 3: Summary of Method Validation Results

Validation Parameter Result
Linearity Range 0.17 - 600 ng/mL[3]
Correlation Coefficient (r²) > 0.996[3]
Lower Limit of Quantification (LLOQ) 0.17 ng/mL[3]
Intra-day Precision (%CV) ≤ 12.6%[3]
Inter-day Precision (%CV) ≤ 12.6%[3]
Accuracy (% Bias) Within 88.3 - 113.9%[3]
Recovery > 85%[1]

| Stability | Stable under various storage and processing conditions[3] |

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing p1 Plasma Sample (CC, QC, or Unknown) p2 Spike with IS (this compound) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject into UPLC-MS/MS System p5->a1 Sample Injection a2 Data Acquisition (MRM) a1->a2 a3 Peak Integration & Ratio Calculation (Analyte/IS) a2->a3 a4 Quantification using Calibration Curve a3->a4 result Reported Result a4->result Final Concentration

References

Application Note: Quantitation of Zafirlukast in Human Urine using a Validated LC-MS/MS Method with Zafirlukast-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Zafirlukast in human urine. The method utilizes Zafirlukast-d6 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Sample preparation is performed using liquid-liquid extraction (LLE), providing high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. This method is suitable for researchers, scientists, and drug development professionals requiring the quantification of Zafirlukast in a urinary matrix for pharmacokinetic, metabolic, or toxicological studies.

Introduction

Zafirlukast is a selective and competitive leukotriene receptor antagonist used in the chronic treatment of asthma. While primarily eliminated through feces, a small percentage of a dose is excreted in the urine.[1] Accurate and reliable quantification of Zafirlukast in urine is essential for understanding its pharmacokinetic profile and metabolic pathways. This application note describes a robust LC-MS/MS method for this purpose, employing this compound as an internal standard to correct for any variability during sample preparation and analysis.

Experimental

Materials and Reagents
  • Zafirlukast analytical standard (≥98% purity)

  • This compound (isotopic purity ≥99%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Human urine (drug-free)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., Hypersil BDS C18, 50 x 4.6 mm, 5 µm)[2]

Standard and Sample Preparation

2.3.1. Standard Stock Solutions

  • Prepare a 1 mg/mL stock solution of Zafirlukast in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

2.3.2. Working Standard Solutions

  • Prepare working standard solutions of Zafirlukast by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.

2.3.3. Calibration Standards and Quality Control Samples

  • Prepare calibration standards by spiking drug-free human urine with the appropriate Zafirlukast working standard solutions.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Preparation Protocol (Liquid-Liquid Extraction)
  • To 500 µL of urine sample (calibration standard, QC, or unknown), add 50 µL of the 100 ng/mL this compound internal standard solution and vortex briefly.

  • Add 3 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography
  • Column: Hypersil BDS C18, 50 x 4.6 mm, 5 µm[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-1.5 min: 20-80% B

    • 1.5-2.5 min: 80% B

    • 2.5-2.6 min: 80-20% B

    • 2.6-3.5 min: 20% B

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Zafirlukast574.2462.1[2]
This compound580.2468.1

Note: The this compound transition is based on the expected +6 Da mass shift from the non-labeled compound and should be confirmed experimentally.

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and recovery based on established bioanalytical method validation guidelines.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Zafirlukast0.5 - 500>0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low1.5< 1090-110< 1090-110
Medium75< 1090-110< 1090-110
High400< 1090-110< 1090-110

Table 3: Recovery

AnalyteLow QC (1.5 ng/mL)Medium QC (75 ng/mL)High QC (400 ng/mL)
Zafirlukast> 85%> 85%> 85%
This compound> 85%> 85%> 85%

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing urine_sample Urine Sample (500 µL) add_is Add this compound (IS) urine_sample->add_is add_ea Add Ethyl Acetate (3 mL) add_is->add_ea vortex1 Vortex (5 min) add_ea->vortex1 centrifuge Centrifuge (4000 rpm, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantitation Quantitation of Zafirlukast calibration->quantitation

Caption: Experimental workflow for the quantitation of Zafirlukast in urine.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitation of Zafirlukast in human urine using this compound as an internal standard. The method is sensitive, specific, and demonstrates excellent linearity, precision, and accuracy. The simple liquid-liquid extraction protocol offers high recovery and minimizes matrix interference. This method is a valuable tool for researchers in the fields of pharmacology, toxicology, and clinical research for the reliable measurement of Zafirlukast in a urinary matrix.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Zafirlukast-d6 in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Zafirlukast-d6 as an internal standard to mitigate matrix effects in the bioanalysis of Zafirlukast.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalytical method development and validation for Zafirlukast when using its deuterated internal standard, this compound.

Issue Potential Cause Recommended Solution
High Variability in Analyte/Internal Standard (IS) Response Inconsistent sample preparation leading to variable matrix effects.Ensure thorough mixing of this compound with the biological matrix early in the sample processing workflow. Optimize the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to consistently remove interfering matrix components.[1]
Incomplete co-elution of Zafirlukast and this compound.Adjust chromatographic conditions (e.g., mobile phase composition, gradient, flow rate) to ensure the analyte and internal standard peaks completely overlap. A stable isotope-labeled internal standard (SIL-IS) should have nearly identical retention times to the analyte for effective matrix effect compensation.
Ion source contamination.Clean the mass spectrometer's ion source regularly to prevent the accumulation of non-volatile matrix components that can cause ion suppression or enhancement.
Poor Accuracy and Precision in Quality Control (QC) Samples The concentration of the internal standard is not optimal.The concentration of this compound should ideally be in the mid-range of the calibration curve to ensure a consistent and reliable response across all concentration levels.
The internal standard is not effectively compensating for matrix effects.Verify the purity and concentration of the this compound stock solution. Re-evaluate the sample extraction method to ensure both the analyte and IS are extracted with similar efficiency.
Cross-talk between analyte and IS mass transitions.Ensure that the selected precursor and product ion mass transitions for Zafirlukast and this compound are specific and that there is no interference between the two channels.
Significant Ion Suppression or Enhancement Observed Highly complex or variable biological matrix.Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove a broader range of matrix interferences.[2] Diluting the sample, if sensitivity allows, can also reduce the concentration of interfering components.
Co-elution with phospholipids.Modify the chromatographic method to separate Zafirlukast from the phospholipid elution region. Consider using a column with a different chemistry or a divert valve to direct the early-eluting phospholipids to waste.
Presence of concomitant medications in clinical samples.If known, assess the potential for ion suppression or enhancement from co-administered drugs. A stable isotope-labeled internal standard like this compound is the most effective way to compensate for such effects.
Low Analyte Recovery Suboptimal extraction conditions.Systematically optimize the extraction solvent, pH, and extraction technique (LLE, SPE, etc.) to maximize the recovery of both Zafirlukast and this compound. The recovery of the analyte and the IS should be consistent, even if not 100%.[3]
Analyte instability during sample processing.Investigate the stability of Zafirlukast under the conditions of sample preparation (e.g., temperature, pH, solvent exposure). Ensure that samples are processed promptly and kept at an appropriate temperature.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this compound preferred for bioanalysis?

A1: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the "gold standard" for quantitative LC-MS bioanalysis.[4] This is because it has nearly identical physicochemical properties to the analyte (Zafirlukast). Consequently, it experiences the same degree of ion suppression or enhancement in the mass spectrometer's source and behaves similarly during sample preparation, leading to more accurate and precise quantification.[4]

Q2: How does this compound compensate for matrix effects?

A2: Matrix effects are caused by co-eluting components from the biological sample that can either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results.[5] Since this compound has a very similar chemical structure and chromatographic retention time to Zafirlukast, it is affected by these matrix components in the same way. By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix effect is normalized, resulting in a more reliable measurement.

Q3: What should I do if I still observe matrix effects even with this compound?

A3: While this compound is highly effective, significant matrix effects can still impact assay sensitivity. If you observe a substantial decrease in the overall signal for both the analyte and the internal standard, you should focus on improving your sample preparation method to remove the interfering components.[2] Techniques like solid-phase extraction (SPE) are generally more effective at removing matrix components than protein precipitation. Additionally, optimizing your chromatographic separation to move the analyte peak away from regions of significant ion suppression can be beneficial.

Q4: How do I quantitatively assess the matrix effect?

A4: The matrix factor (MF) is a common way to quantitatively assess matrix effects. This is determined by comparing the peak area of the analyte (and IS) in a post-extraction spiked blank matrix sample to the peak area of the analyte (and IS) in a neat solution at the same concentration. An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The IS-normalized MF should be close to 1, demonstrating that the internal standard is effectively compensating for the matrix effect.

Q5: Can I use a different internal standard if this compound is not available?

A5: While a structural analog can be used as an internal standard, it is not as effective as a SIL-IS for compensating for matrix effects. This is because a structural analog will have different chromatographic and mass spectrometric behavior compared to the analyte. If you must use an analog, it is crucial to thoroughly validate its ability to track the analyte's performance in the presence of matrix effects.

Data Presentation

The following table summarizes the expected impact of using this compound as an internal standard on key bioanalytical parameters compared to using a structural analog internal standard or no internal standard.

Parameter Without Internal Standard With Structural Analog IS With this compound (SIL-IS)
Matrix Effect (Ion Suppression/Enhancement) High variability, leading to poor accuracy and precision.Partial and often inconsistent compensation.Excellent compensation, leading to high accuracy and precision.
Recovery (%) Highly variable and difficult to assess accurately.Can track analyte recovery to some extent, but may differ.Consistent recovery between analyte and IS.
Process Efficiency (%) Low and inconsistent due to uncompensated losses and matrix effects.Improved, but can still be variable.High and consistent, reflecting accurate correction for losses.
Precision (%CV) Often >15%Typically 5-15%Typically <5%
Accuracy (%Bias) Can be significantly biased (> ±15%)Improved, but bias may still be present.High accuracy (typically within ±5%)

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound working solution (concentration should be in the mid-range of the calibration curve).

  • Vortex mix for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex mix for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: C18, 50 x 2.1 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20% to 80% B

    • 2.0-2.5 min: 80% B

    • 2.5-2.6 min: 80% to 20% B

    • 2.6-3.5 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Zafirlukast: Q1: 574.2 m/z → Q3: 462.1 m/z

    • This compound: Q1: 580.2 m/z → Q3: 468.1 m/z

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: -4500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 8 psi

  • Nebulizer Gas (GS1): 50 psi

  • Heater Gas (GS2): 50 psi

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent vortex1->add_solvent vortex2 Vortex & Centrifuge add_solvent->vortex2 extract Extract Organic Layer vortex2->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Concentration calculate->quantify

Caption: Bioanalytical workflow for Zafirlukast using this compound.

Caption: Logic of matrix effect compensation with this compound.

References

Technical Support Center: Zafirlukast-d6 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the analysis of Zafirlukast-d6.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for this compound in liquid chromatography?

Poor peak shape for this compound, manifesting as peak tailing, fronting, or splitting, can arise from a variety of factors. These can be broadly categorized as issues related to the analytical column, the mobile phase, the sample itself, or the HPLC/UHPLC system.[1][2][3] Specific to this compound, a molecule with several functional groups, interactions with the stationary phase and mobile phase pH are critical factors.

Q2: How does the chemical structure of this compound contribute to potential peak shape problems?

Zafirlukast is a complex molecule containing an indole ring, a carbamate ester, and an N-sulfonylcarboxamide group. These functional groups, particularly the basic nitrogen in the indole ring, can lead to secondary interactions with active sites on the silica-based stationary phase, such as residual silanols.[4] This is a common cause of peak tailing. The molecule's relatively large size and potential for multiple interaction modes with the stationary phase can also contribute to band broadening.

Q3: What is the ideal peak shape for a chromatographic analysis of this compound?

The ideal peak shape is a symmetrical, Gaussian peak. A common metric to evaluate peak symmetry is the tailing factor (Tf) or asymmetry factor (As). For most applications, a tailing factor between 0.9 and 1.2 is considered acceptable. Significant deviation from this range can impact the accuracy and precision of quantification.

Troubleshooting Guides

Issue 1: Peak Tailing

Description: The peak has an asymmetrical shape with a "tail" extending from the peak apex towards the baseline.

// Nodes start [label="Peak Tailing Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_all_peaks [label="Are all peaks tailing?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// All Peaks Tailing Path all_peaks_yes [label="Yes", shape=plaintext]; system_issue [label="System-Related Issue", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_frit [label="Check for Blocked Frit/Guard Column", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_connections [label="Inspect for Dead Volume in Connections", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Only this compound Tailing Path all_peaks_no [label="No", shape=plaintext]; chemical_issue [label="Chemical/Method-Related Issue", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_ph [label="Optimize Mobile Phase pH", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_column [label="Evaluate Column Chemistry", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_sample [label="Assess Sample Preparation", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions solution_frit [label="Backflush or Replace Frit/Guard Column", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; solution_connections [label="Remake Connections, Use Low-Volume Tubing", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; solution_ph [label="Adjust pH away from pKa, Use Buffer", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; solution_column [label="Use End-Capped Column or Alternative Stationary Phase", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; solution_sample [label="Dissolve Sample in Mobile Phase, Reduce Concentration", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> check_all_peaks; check_all_peaks -> all_peaks_yes [label="Yes"]; check_all_peaks -> all_peaks_no [label="No"];

all_peaks_yes -> system_issue; system_issue -> check_frit; system_issue -> check_connections; check_frit -> solution_frit; check_connections -> solution_connections;

all_peaks_no -> chemical_issue; chemical_issue -> check_ph; chemical_issue -> check_column; chemical_issue -> check_sample; check_ph -> solution_ph; check_column -> solution_column; check_sample -> solution_sample; } end_dot

Caption: Troubleshooting workflow for peak tailing.

Potential Cause Recommended Solution Experimental Protocol
Secondary Interactions with Silanols Use a mobile phase with a lower pH (e.g., 3.0-4.5) to suppress the ionization of residual silanol groups on the silica-based column.[5][6] Alternatively, use an end-capped column or a column with a different stationary phase (e.g., C8).[7][8] Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help, but may affect MS detection.Protocol 1: Mobile Phase pH Adjustment. Prepare the aqueous component of the mobile phase (e.g., 0.01 M potassium dihydrogen phosphate) and adjust the pH to 3.5 with phosphoric acid before mixing with the organic solvent (e.g., acetonitrile).[5][9]
Column Overload Reduce the concentration of this compound in the injected sample.[3]Protocol 2: Sample Dilution. Prepare a dilution series of the this compound sample (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL) and inject each concentration. Observe if the peak shape improves at lower concentrations.
Extra-Column Volume If all peaks in the chromatogram are tailing, check for and minimize dead volume in the system. Ensure all fittings are properly made and use tubing with a small internal diameter.[2]System Inspection. Systematically check all connections from the injector to the detector. Re-cut and re-make any suspect connections.
Contamination A buildup of contaminants on the column can cause peak tailing. If all peaks are affected, this is a likely cause.[2]Protocol 3: Column Washing. Flush the column with a series of strong solvents. For a C18 column, this could be a sequence of water, methanol, acetonitrile, and isopropanol.
Issue 2: Peak Fronting

Description: The peak is asymmetrical with the front of the peak being less steep than the back.

// Nodes start [label="Peak Fronting Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sample_solubility [label="Is the sample fully dissolved?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Sample Solubility Path solubility_no [label="No", shape=plaintext]; solubility_issue [label="Sample Solubility Issue", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; change_solvent [label="Change Sample Solvent", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Other Causes Path solubility_yes [label="Yes", shape=plaintext]; other_causes [label="Other Potential Causes", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_overload [label="Check for Column Overload", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_solvent_mismatch [label="Assess Sample Solvent vs. Mobile Phase Mismatch", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_column_collapse [label="Consider Column Collapse", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions solution_solvent [label="Use a stronger solvent or mobile phase to dissolve the sample", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; solution_overload [label="Reduce sample concentration or injection volume", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; solution_mismatch [label="Dissolve sample in initial mobile phase", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; solution_collapse [label="Replace the column", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> check_sample_solubility; check_sample_solubility -> solubility_no [label="No"]; check_sample_solubility -> solubility_yes [label="Yes"];

solubility_no -> solubility_issue; solubility_issue -> change_solvent; change_solvent -> solution_solvent;

solubility_yes -> other_causes; other_causes -> check_overload; other_causes -> check_solvent_mismatch; other_causes -> check_column_collapse; check_overload -> solution_overload; check_solvent_mismatch -> solution_mismatch; check_column_collapse -> solution_collapse; } end_dot

Caption: Troubleshooting workflow for peak fronting.

Potential Cause Recommended Solution Experimental Protocol
Sample Overload (Concentration) Reduce the concentration of this compound in the sample.Protocol 2: Sample Dilution. As described for peak tailing, inject a dilution series to see if peak shape improves.
Sample Solvent Incompatibility The sample solvent should be weaker than or of similar strength to the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak fronting.[1]Protocol 4: Sample Solvent Adjustment. Prepare this compound samples in the initial mobile phase composition. For example, if using a gradient from 60% aqueous, dissolve the sample in a 60:40 aqueous:organic mixture.
Poor Sample Solubility Zafirlukast is practically insoluble in water.[10] Ensure the sample is fully dissolved in the injection solvent.Protocol 5: Solubility Test. Visually inspect the prepared sample for any undissolved particulate matter. If necessary, sonicate the sample or use a stronger, compatible solvent for initial dissolution before diluting with a mobile-phase-like solvent. Stock solutions of Zafirlukast are often prepared in methanol or acetonitrile.[11][12]
Column Collapse A physical collapse of the column bed can lead to peak fronting. This is more likely with older columns or if operated outside of recommended pressure or pH limits.Column Replacement. If other troubleshooting steps fail, replace the analytical column with a new one of the same type.
Issue 3: Split Peaks

Description: A single peak appears as two or more partially resolved peaks.

// Nodes start [label="Split Peak Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_all_peaks [label="Are all peaks split?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// All Peaks Split Path all_peaks_yes [label="Yes", shape=plaintext]; system_issue [label="System-Related Issue", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_frit_void [label="Check for Blocked Frit or Column Void", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Only this compound Split Path all_peaks_no [label="No", shape=plaintext]; chemical_issue [label="Chemical/Method-Related Issue", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_solvent_strength [label="Sample Solvent Stronger than Mobile Phase?", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_coelution [label="Possible Co-elution of Isomer/Impurity?", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_ph_pka [label="Mobile Phase pH close to pKa?", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions solution_frit_void [label="Backflush or Replace Frit/Column", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; solution_solvent_strength [label="Dissolve Sample in Initial Mobile Phase", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; solution_coelution [label="Adjust Mobile Phase Composition/Gradient", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; solution_ph_pka [label="Adjust Mobile Phase pH", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> check_all_peaks; check_all_peaks -> all_peaks_yes [label="Yes"]; check_all_peaks -> all_peaks_no [label="No"];

all_peaks_yes -> system_issue; system_issue -> check_frit_void; check_frit_void -> solution_frit_void;

all_peaks_no -> chemical_issue; chemical_issue -> check_solvent_strength; chemical_issue -> check_coelution; chemical_issue -> check_ph_pka; check_solvent_strength -> solution_solvent_strength; check_coelution -> solution_coelution; check_ph_pka -> solution_ph_pka; } end_dot

Caption: Troubleshooting workflow for split peaks.

Potential Cause Recommended Solution Experimental Protocol
Blocked Inlet Frit or Column Void If all peaks are split, this suggests a problem at the head of the column.[2]Protocol 3: Column Washing & Inspection. First, try backflushing the column. If this does not resolve the issue, replace the inlet frit or the entire column.
Sample Solvent Stronger than Mobile Phase Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak splitting.Protocol 4: Sample Solvent Adjustment. As with peak fronting, dissolve the sample in the initial mobile phase.
Mobile Phase pH close to pKa If the mobile phase pH is very close to the pKa of Zafirlukast, both the ionized and non-ionized forms may be present, leading to peak splitting or shoulders.[1][13] The separation of Zafirlukast isomers has been shown to be pH-sensitive.[7]Protocol 1: Mobile Phase pH Adjustment. Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of Zafirlukast. A pH of 4.4 was found to be optimal for separating Zafirlukast from its isomers.[7]
Co-elution with an Impurity or Isomer A split peak may actually be two closely eluting compounds. Zafirlukast has known meta and para isomers that can be present as impurities.[7]Method Optimization. Adjust the mobile phase composition or gradient to improve the resolution between the two components. For example, decrease the rate of the organic solvent gradient.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Buffer Preparation: Prepare a 10-20 mM aqueous buffer solution (e.g., ammonium formate or potassium dihydrogen phosphate).[5][7]

  • pH Adjustment: Titrate the aqueous buffer to the desired pH (e.g., 3.5 or 4.4) using an appropriate acid (e.g., formic acid or phosphoric acid).[5][7]

  • Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 60:40 v/v).[11]

  • System Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

Protocol 2: Sample Dilution

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Create a series of working solutions by diluting the stock solution with the mobile phase to achieve concentrations such as 10, 5, 2, and 1 µg/mL.

  • Analysis: Inject equal volumes of each working solution and observe the peak shape in the resulting chromatograms.

Protocol 3: Column Washing

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Solvent Flushing Sequence: Flush the column with a sequence of solvents, moving from polar to non-polar and back. A typical sequence for a reversed-phase column is:

    • 20 column volumes of water (HPLC grade)

    • 20 column volumes of methanol

    • 20 column volumes of acetonitrile

    • 20 column volumes of isopropanol

    • 20 column volumes of acetonitrile

    • 20 column volumes of methanol

    • Finally, equilibrate with the mobile phase.

  • Flow Rate: Use a low flow rate (e.g., 0.5 mL/min) for the washing steps.

Protocol 4: Sample Solvent Adjustment

  • Determine Initial Mobile Phase: Identify the composition of the mobile phase at the time of injection. For a gradient method, this will be the starting conditions.

  • Prepare Sample Diluent: Prepare a solvent mixture that matches the initial mobile phase composition.

  • Sample Preparation: Dissolve the this compound sample directly in this diluent. If a stock solution in a stronger solvent is used, ensure the final dilution into the mobile-phase-like solvent is significant (e.g., at least 1:10).

Protocol 5: Solubility Test

  • Sample Preparation: Prepare the this compound sample in the chosen injection solvent at the desired concentration.

  • Visual Inspection: Hold the sample vial against a light source and look for any suspended particles or cloudiness.

  • Sonication: If solubility is a concern, place the sample vial in an ultrasonic bath for 5-10 minutes to aid dissolution.

  • Re-inspection: Visually inspect the sample again after sonication. If particulates remain, consider using a different solvent or filtering the sample.

Data Presentation

Table 1: Mobile Phase Composition and its Effect on Peak Shape

Mobile Phase Composition pH Observed Peak Shape Reference
Methanol:Phosphate Buffer (40:60 v/v)-Symmetrical Peak (Tf ~1.2)[11]
Acetonitrile:0.01 M KH2PO43.5Symmetrical Peak[5][9]
Acetonitrile:pH 3.0 Acetate Buffer (70:30 v/v)3.0Symmetrical Peak[6]
Acetonitrile:10 mM Ammonium Acetate (80:20 v/v)6.4Symmetrical Peak[14]
Acetonitrile:20 mM Ammonium Formate (gradient)4.4Sharp Peaks, Good Resolution of Isomers[7]

Table 2: Recommended Starting HPLC Conditions for this compound Analysis

Parameter Recommended Condition
Column C18 or C8, 2.6-5 µm particle size
Mobile Phase A 10-20 mM Ammonium Formate or Phosphate Buffer
Mobile Phase B Acetonitrile or Methanol
pH 3.5 - 4.5
Flow Rate 0.8 - 1.0 mL/min
Column Temperature Ambient to 40°C
Detection Wavelength 225 - 240 nm
Injection Volume 5 - 20 µL
Sample Diluent Initial Mobile Phase Composition

References

Technical Support Center: Optimizing Mass Spectrometer Parameters for Zafirlukast-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Zafirlukast-d6. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing mass spectrometer parameters and troubleshooting common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for Zafirlukast and this compound in a triple quadrupole mass spectrometer?

A1: For quantitative analysis using tandem mass spectrometry, the following multiple reaction monitoring (MRM) transitions are recommended. Zafirlukast is typically monitored using the transition of m/z 574.2 → 462.1.[1][2] For the deuterated internal standard, this compound, the precursor ion mass will be shifted by approximately 6 Da. Therefore, the recommended MRM transition is m/z 580.2 → 462.1. It is crucial to experimentally confirm the most intense and stable product ion for this compound on your specific instrument.

Q2: How do I optimize the collision energy (CE) and cone voltage (CV) for this compound?

A2: Optimal CE and CV are instrument-dependent and should be determined empirically. The general workflow for optimization is as follows:

  • Infuse a standard solution of this compound (e.g., 100 ng/mL in an appropriate solvent like acetonitrile or methanol) directly into the mass spectrometer.

  • Optimize the precursor ion signal by adjusting the cone voltage (or equivalent parameter such as fragmentor voltage) to maximize the intensity of the [M+H]⁺ ion at m/z 580.2.

  • Select the precursor ion (m/z 580.2) in the first quadrupole (Q1).

  • Ramp the collision energy in the second quadrupole (Q2, collision cell) while monitoring the product ions in the third quadrupole (Q3).

  • Identify the most abundant and stable product ion (expected to be around m/z 462.1) and the corresponding collision energy that yields the highest intensity for this transition. This will be your optimal CE for the m/z 580.2 → 462.1 transition.

Q3: What are some common sources of variability when using this compound as an internal standard?

A3: While stable isotope-labeled internal standards like this compound are generally robust, variability can arise from several sources:

  • Purity of the Internal Standard: Impurities in the this compound standard can lead to inaccurate quantification. Ensure you are using a high-purity standard.

  • Cross-talk: This occurs when the signal from the analyte (Zafirlukast) contributes to the signal of the internal standard (this compound), or vice-versa. This is more likely if the mass separation is not sufficient or if the concentration of the analyte is excessively high.

  • Differential Matrix Effects: Although less common with co-eluting stable isotope-labeled standards, severe matrix effects can sometimes affect the analyte and internal standard slightly differently.

  • Standard Stability: Ensure the stability of this compound in your stock solutions and working solutions under your storage conditions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your analysis.

Problem Potential Cause Recommended Solution
Low or No Signal for this compound 1. Incorrect MRM transition settings.2. Inefficient ionization.3. Degradation of the internal standard.4. Issues with the infusion line or mass spectrometer source.1. Verify the precursor (m/z 580.2) and product (e.g., m/z 462.1) ion masses are correctly entered in the instrument method.2. Optimize source parameters such as capillary voltage, source temperature, and gas flows. Consider adjusting the mobile phase composition to improve ionization efficiency (e.g., adding a small amount of formic acid or ammonium acetate).3. Prepare fresh stock and working solutions of this compound.4. Check for clogs or leaks in the infusion line. Clean the mass spectrometer source as per the manufacturer's recommendations.
High Background Noise 1. Contaminated mobile phase or LC system.2. Matrix effects from the sample.3. Contaminated mass spectrometer source.1. Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.2. Improve sample preparation to remove interfering matrix components. Consider solid-phase extraction (SPE) for cleaner extracts.3. Clean the ion source, including the capillary and cone.
Poor Peak Shape for Zafirlukast and/or this compound 1. Inappropriate chromatographic conditions.2. Column degradation.3. Sample solvent effects.1. Optimize the mobile phase composition and gradient. A common mobile phase for Zafirlukast analysis is a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[1]2. Replace the analytical column.3. Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
Inconsistent Internal Standard Response 1. Inconsistent sample preparation.2. Matrix effects affecting ionization.3. Instability of the internal standard in the processed samples.1. Ensure precise and consistent pipetting during sample preparation and internal standard spiking.2. Evaluate matrix effects by comparing the internal standard response in neat solution versus in extracted blank matrix. If significant suppression or enhancement is observed, further optimize the sample cleanup and/or chromatography.3. Perform stability experiments to ensure this compound is stable throughout the sample processing and analysis time.

Data Presentation

Table 1: Recommended Mass Spectrometer Parameters for Zafirlukast and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Zafirlukast574.2462.1Positive Electrospray (ESI+)
This compound580.2462.1Positive Electrospray (ESI+)

Note: Collision energy and cone voltage are instrument-specific and require optimization.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Zafirlukast in Human Plasma

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Conditions

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Zafirlukast: 574.2 → 462.1

    • This compound: 580.2 → 462.1

  • Source Parameters (to be optimized):

    • Capillary Voltage: e.g., 3.0 - 4.0 kV

    • Source Temperature: e.g., 120 - 150°C

    • Desolvation Temperature: e.g., 350 - 450°C

    • Cone Gas Flow: e.g., 50 L/hr

    • Desolvation Gas Flow: e.g., 600 - 800 L/hr

  • Analyzer Parameters (to be optimized):

    • Cone Voltage: Optimize for precursor ion intensity.

    • Collision Energy: Optimize for product ion intensity for each transition.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with this compound Plasma->Spike_IS PPT Protein Precipitation (Acetonitrile) Spike_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the quantification of Zafirlukast in plasma using this compound as an internal standard.

Troubleshooting_Logic cluster_no_signal Troubleshooting Low/No Signal cluster_bad_peak Troubleshooting Poor Peak Shape cluster_inconsistent_is Troubleshooting Inconsistent IS Start Problem Encountered No_Signal Low or No Signal? Start->No_Signal Bad_Peak Poor Peak Shape? Start->Bad_Peak Inconsistent_IS Inconsistent IS Response? Start->Inconsistent_IS Check_MRM Verify MRM Transitions No_Signal->Check_MRM Optimize_Source Optimize Source Parameters No_Signal->Optimize_Source Check_IS_Stability Check IS Stability No_Signal->Check_IS_Stability Optimize_LC Optimize LC Method Bad_Peak->Optimize_LC Check_Column Check Column Health Bad_Peak->Check_Column Check_Solvent Check Sample Solvent Bad_Peak->Check_Solvent Review_Prep Review Sample Prep Inconsistent_IS->Review_Prep Evaluate_Matrix Evaluate Matrix Effects Inconsistent_IS->Evaluate_Matrix Verify_IS_Stability Verify IS Stability in Matrix Inconsistent_IS->Verify_IS_Stability

Caption: A logical flow diagram for troubleshooting common issues in the LC-MS/MS analysis of this compound.

References

How to avoid Zafirlukast-d6 contamination in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid Zafirlukast-d6 contamination in the laboratory. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing its contamination crucial?

This compound is a deuterated form of Zafirlukast, an oral leukotriene receptor antagonist used in the chronic treatment of asthma.[1][2][3] In the laboratory, this compound is often used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Zafirlukast in biological samples.

Contamination with even minute amounts of this compound can lead to inaccurate and unreliable experimental results, potentially compromising the integrity of a study.[4] Therefore, maintaining a clean and controlled laboratory environment is paramount.

Q2: What are the primary sources of this compound contamination in a laboratory setting?

While specific data on this compound is limited, general principles of laboratory contamination suggest the following as likely sources:

  • Aerosolization: Spillage of this compound stock solutions or powders can lead to the generation of aerosols that can settle on surfaces, equipment, and other samples.

  • Cross-Contamination from Handling:

    • Improper use of personal protective equipment (PPE), such as not changing gloves between handling standards and samples.[5][6]

    • Using the same laboratory equipment (e.g., pipettes, glassware, spatulas) for both the internal standard and the samples without proper cleaning.[6]

  • Inadequate Cleaning: Insufficient cleaning of benchtops, analytical balances, and other laboratory equipment can leave residual this compound.[7]

  • Improper Storage: Storing this compound in close proximity to other samples or reagents can increase the risk of cross-contamination.[6]

  • Ventilation Systems: Contaminated ventilation systems could potentially spread airborne particles of this compound throughout the laboratory.

Troubleshooting Guides

Issue 1: this compound is detected in blank or control samples.

This is a common indicator of contamination. Follow these steps to identify and eliminate the source:

  • Isolate the Source:

    • Perform wipe tests on surfaces and equipment that come into contact with your samples and internal standards. Key areas to test include pipettes, pipette tips, tube racks, centrifuge rotors, benchtops, and the analytical instrument itself.

    • Analyze a new, unopened vial of the solvent used for sample preparation to rule out solvent contamination.

    • Prepare a "mock" sample by going through all the preparation steps without adding any actual sample matrix to pinpoint the step where contamination is introduced.

  • Decontaminate:

    • Once the source is identified, thoroughly clean the contaminated area or equipment according to the cleaning protocols outlined below.

    • For widespread contamination, a full laboratory deep clean may be necessary.

  • Prevent Recurrence:

    • Review and reinforce proper handling procedures with all laboratory personnel.[7]

    • Ensure strict adherence to the use of designated equipment and work areas for handling this compound.[7]

Issue 2: Inconsistent or unexpectedly high levels of this compound in quality control (QC) samples.

This could be due to either contamination or errors in standard preparation.

  • Verify Standard Preparation:

    • Prepare a fresh set of this compound stock and working solutions.

    • Carefully re-check all calculations and dilutions.

  • Investigate Contamination:

    • If fresh standards still yield inconsistent results, proceed with the contamination troubleshooting steps outlined in "Issue 1."

    • Pay close attention to the pipettes and balances used for preparing the standards.

Data Presentation

Table 1: Analytical Methods for Zafirlukast Detection

The following table summarizes analytical techniques that can be adapted for the detection of this compound contamination.

Analytical MethodMatrixKey Parameters
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Pharmaceutical FormulationsCan be used for the separation and quantification of Zafirlukast and its impurities.[8][9] The method can be validated for linearity, accuracy, and precision.[10]
LC-MSPlasmaA sensitive method for the determination of Zafirlukast and its metabolites.[11] This is the most likely method where this compound would be used as an internal standard.
UV-Visible SpectrophotometryPure Drug and TabletsA simpler and more accessible method for quantification, often involving charge-transfer complex formation.[12] Beer's law is obeyed over concentration ranges of 2.0–40.0 and 5.0–60.0 µg mL-1 for different complexing agents, with high correlation coefficients (r > 0.998).[12]

Experimental Protocols

Protocol 1: General Surface Wipe Test for this compound Contamination

This protocol outlines a general procedure for collecting surface samples to test for the presence of this compound.

Materials:

  • Sterile wipes (e.g., cotton or polyester swabs, sterile gauze)

  • Wetting solvent (e.g., HPLC-grade methanol or acetonitrile)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Forceps

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Preparation:

    • Label a sterile conical tube for each area to be sampled.

    • Put on appropriate PPE.

  • Sampling:

    • Using sterile forceps, moisten a sterile wipe with the wetting solvent.

    • Firmly wipe a defined area (e.g., 10 cm x 10 cm) of the surface to be tested. Use an "S" pattern to ensure thorough coverage.

    • For equipment like pipettes, wipe the barrel and tip ejector.

    • Place the wipe into the corresponding labeled tube using the forceps.

  • Extraction:

    • Add a known volume of extraction solvent (e.g., 5-10 mL of the wetting solvent) to the tube containing the wipe.

    • Vortex the tube for 1-2 minutes to extract the this compound from the wipe.

    • Transfer the solvent to a clean vial for analysis.

  • Analysis:

    • Analyze the extract using a sensitive analytical method, such as LC-MS, to detect and quantify the presence of this compound.

Mandatory Visualization

Contamination_Prevention_Workflow cluster_prep Preparation & Handling cluster_procedure Experimental Procedure cluster_cleanup Cleaning & Waste Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe Step 1 designated_area Work in a Designated Area (e.g., Fume Hood) ppe->designated_area Step 2 dedicated_equipment Use Dedicated Equipment (Pipettes, Spatulas, Glassware) designated_area->dedicated_equipment Step 3 aliquot Aliquot Stock Solutions to Minimize Contamination Risk dedicated_equipment->aliquot Step 4 weighing Clean Balance Before and After Weighing aliquot->weighing Step 5 sample_prep Prepare Samples in a Separate Area from Standard Preparation weighing->sample_prep Step 6 glove_change Change Gloves Between Handling Standards and Samples sample_prep->glove_change Step 7 no_return Never Return Unused Reagent to the Stock Container glove_change->no_return Step 8 cap_bottles Keep Reagent Bottles Capped When Not in Use no_return->cap_bottles Step 9 clean_workspace Clean Work Area Immediately After Use cap_bottles->clean_workspace Step 10 decontaminate Use Appropriate Decontamination Solution (e.g., 70% Ethanol) clean_workspace->decontaminate Step 11 waste Dispose of Contaminated Waste in Designated Containers decontaminate->waste Step 12 end End: Contamination Avoided waste->end

Caption: Workflow for preventing this compound contamination.

Troubleshooting_Contamination rect_node rect_node start Contamination Suspected? (e.g., in Blanks/Controls) wipe_test Perform Wipe Tests on Surfaces and Equipment start->wipe_test Step 1 analyze_blanks Analyze Method Blanks (Solvent, New Vials) wipe_test->analyze_blanks Step 2 source_found Source Identified? analyze_blanks->source_found Step 3 decontaminate Thoroughly Clean and Decontaminate Affected Area/Equipment source_found->decontaminate Yes investigate_further Investigate Other Potential Sources (e.g., HVAC) source_found->investigate_further No re_analyze Re-analyze Blanks and Controls decontaminate->re_analyze Step 4 contamination_resolved Contamination Resolved? re_analyze->contamination_resolved Step 5 review_protocols Review and Reinforce Handling Protocols contamination_resolved->review_protocols No end Problem Solved contamination_resolved->end Yes review_protocols->start review_protocols->end After re-evaluation investigate_further->decontaminate

Caption: Troubleshooting guide for this compound contamination events.

References

Dealing with Zafirlukast-d6 instability in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the potential instability of Zafirlukast-d6 in biological matrices. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability in biological matrices a concern?

This compound is the deuterated form of Zafirlukast, a leukotriene receptor antagonist. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) to ensure accurate measurement of Zafirlukast in biological samples like plasma, blood, and urine. The stability of this compound is critical because its degradation can lead to inaccurate quantification of the target analyte, Zafirlukast. Any degradation of the internal standard that does not perfectly mirror the degradation of the analyte can compromise the integrity of pharmacokinetic and other bioanalytical data.

Q2: What are the known degradation pathways for Zafirlukast that may also affect this compound?

Forced degradation studies on Zafirlukast have identified several pathways that could also affect its deuterated analog, this compound. The primary degradation routes include:

  • Alkaline Hydrolysis: Zafirlukast is susceptible to hydrolysis under basic conditions.[1] This is a significant concern for sample collection and storage if the pH of the biological matrix is not controlled.

  • Oxidation: Degradation has been observed under oxidative stress.[2] This can be initiated by exposure to air, certain metal ions, or oxidizing agents present in the matrix.

  • Acid Hydrolysis: Zafirlukast also degrades under acidic conditions, although in some studies, it was found to be less extensive than under oxidative or alkaline conditions.[2]

It is reasonable to assume that this compound will exhibit similar vulnerabilities.

Q3: Are there any specific challenges associated with using a deuterated internal standard like this compound?

Yes, while stable isotope-labeled internal standards are generally preferred, they are not without potential issues:

  • Chromatographic Separation: Deuterium labeling can sometimes alter the physicochemical properties of a molecule enough to cause partial or complete chromatographic separation from the unlabeled analyte.[3] This can expose the analyte and internal standard to different matrix effects, leading to quantification errors.

  • Differential Matrix Effects: Even with co-elution, the analyte and the deuterated internal standard might experience different degrees of ion suppression or enhancement in the mass spectrometer's ion source, a phenomenon known as differential matrix effects.[4]

  • Isotopic Exchange: In some cases, deuterium atoms can exchange with protons from the surrounding solvent or matrix, leading to a loss of the isotopic label and inaccurate results.[3]

Troubleshooting Guide

Problem 1: Inconsistent or drifting this compound response during an analytical run.

  • Possible Cause: Instability of this compound in the processed samples on the autosampler (bench-top instability).

  • Troubleshooting Steps:

    • Evaluate Bench-Top Stability: Conduct a specific experiment to assess the stability of this compound in the final extracted sample matrix at the autosampler temperature over a time course that mimics the longest anticipated run time.

    • Control Temperature: Ensure the autosampler is maintained at a low temperature (e.g., 4°C) to minimize degradation.

    • pH Adjustment: Verify that the final sample reconstitution solution has a pH that ensures the stability of this compound. Based on the known degradation pathways of Zafirlukast, a slightly acidic to neutral pH is likely preferable.

Problem 2: Poor accuracy and precision in quality control (QC) samples, particularly at the lower limit of quantification (LLOQ).

  • Possible Cause: Long-term instability of this compound in the biological matrix during storage.

  • Troubleshooting Steps:

    • Verify Long-Term Stability: If not already done, perform a long-term stability study of this compound in the same biological matrix and at the same storage temperature (-20°C or -80°C) as the study samples.

    • Use Stabilizers: Consider adding antioxidants or pH-adjusting buffers to the matrix upon collection if oxidative or pH-dependent degradation is suspected.

    • Optimize Storage Conditions: Store samples at ultra-low temperatures (-80°C) to slow down potential degradation processes.

Problem 3: Variable results after samples have undergone freeze-thaw cycles.

  • Possible Cause: this compound is degrading due to repeated freezing and thawing.

  • Troubleshooting Steps:

    • Conduct Freeze-Thaw Stability Testing: Evaluate the stability of this compound in the biological matrix over several freeze-thaw cycles (typically 3-5 cycles).

    • Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes after the initial collection to avoid the need for repeated thawing of the entire sample.

    • Standardize Freezing and Thawing Procedures: Rapidly freeze samples and thaw them quickly and consistently to minimize the time spent at intermediate temperatures where enzymatic or chemical degradation may be accelerated.[5]

Experimental Protocols

Protocol 1: Assessment of Bench-Top Stability of this compound in Extracted Plasma Samples
  • Sample Preparation: Prepare replicate QC samples at low and high concentrations in the biological matrix of interest. Process these samples using the validated extraction procedure.

  • Initial Analysis: Immediately after preparation, inject a set of these processed samples (T=0) and quantify the this compound response.

  • Incubation: Store the remaining processed samples in the autosampler at the intended temperature (e.g., 4°C).

  • Time-Point Analysis: At predefined time points (e.g., 4, 8, 12, 24 hours), inject another set of the stored samples.

  • Data Analysis: Compare the mean this compound response at each time point to the initial (T=0) response. The deviation should typically be within ±15%.

Protocol 2: Evaluation of Freeze-Thaw Stability of this compound in Plasma
  • Sample Preparation: Spike a bulk pool of the biological matrix with this compound to achieve low and high QC concentration levels. Aliquot these into multiple small tubes.

  • Baseline Analysis: Analyze a set of freshly prepared QC samples that have not been frozen (Cycle 0).

  • Freeze-Thaw Cycles:

    • Cycle 1: Freeze all remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours. Thaw them completely at room temperature. After thawing, analyze one set of low and high QC aliquots.

    • Subsequent Cycles: Refreeze the remaining aliquots for at least 12 hours and repeat the thawing and analysis process for the desired number of cycles (e.g., up to 5 cycles).

  • Data Analysis: Compare the concentrations of this compound in the samples from each freeze-thaw cycle to the baseline (Cycle 0) results. The mean concentration should be within ±15% of the nominal concentration.

Quantitative Data Summary

The following tables summarize the expected stability of Zafirlukast (and by inference, this compound) under various conditions based on published literature. Specific stability data for this compound should be generated during method validation.

Table 1: Summary of Zafirlukast Stability in Human Plasma

Stability TestStorage ConditionDurationAnalyte Concentration% Recovery / StabilityReference
Bench-Top StabilityRoom Temperature6 hours254.78 ng/mLNo significant change observed[6]
Freeze-Thaw Stability-20°C to Room Temp.3 cyclesNot SpecifiedStable[2]
Long-Term Stability-70°C66 daysLow and High QC levelsWithin ±15% of nominal[7]

Table 2: Forced Degradation of Zafirlukast

Stress ConditionReagent/TemperatureDurationDegradation ObservedReference
Acid Hydrolysis0.5 N HCl7 daysSmall degradation peak observed[2]
Alkaline Hydrolysis0.5 N NaOH7 daysNo degradation observed in this study, but known to be susceptible[2]
OxidationNot SpecifiedNot SpecifiedMajor degradation peak observed[2]
Thermal60°C7 daysNo degradation observed[2]
PhotolyticICH Q1B conditionsNot SpecifiedNo degradation observed[2]

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Collection Collect Biological Matrix (e.g., Plasma) Stabilizer Add Stabilizer (Optional) (e.g., Antioxidant, pH buffer) Collection->Stabilizer Spike_IS Spike with This compound (IS) Stabilizer->Spike_IS Extraction Protein Precipitation or Solid Phase Extraction Spike_IS->Extraction Reconstitution Reconstitute in Stable Solution Extraction->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing (Analyte/IS Ratio) LCMS->Data

Caption: General workflow for the bioanalysis of Zafirlukast using this compound as an internal standard.

degradation_pathway cluster_degradation Potential Degradation Pathways Zafirlukast_d6 This compound Oxidation Oxidative Degradation Products Zafirlukast_d6->Oxidation Oxidative Stress Alkaline_Hydrolysis Alkaline Hydrolysis Products Zafirlukast_d6->Alkaline_Hydrolysis High pH Acid_Hydrolysis Acid Hydrolysis Products Zafirlukast_d6->Acid_Hydrolysis Low pH

Caption: Potential degradation pathways for this compound based on known instabilities of Zafirlukast.

troubleshooting_logic cluster_stability Stability Troubleshooting Start Inconsistent Analytical Results Check_IS Evaluate IS Response (this compound) Start->Check_IS IS_Variable Is IS Response Variable? Check_IS->IS_Variable Check_Stability Investigate Stability Issues IS_Variable->Check_Stability Yes Check_Matrix Investigate Matrix Effects IS_Variable->Check_Matrix No (if analyte response is also variable) BenchTop Assess Bench-Top Stability Check_Stability->BenchTop FreezeThaw Assess Freeze-Thaw Stability Check_Stability->FreezeThaw LongTerm Assess Long-Term Stability Check_Stability->LongTerm

Caption: A logical troubleshooting workflow for addressing inconsistent results in this compound bioanalysis.

References

Technical Support Center: Optimizing Chromatographic Separation of Zafirlukast from Zafirlukast-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Zafirlukast and its deuterated internal standard, Zafirlukast-d6.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic conditions for the separation of Zafirlukast and this compound?

A1: Successful separation is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS). Key parameters from published methods are summarized below.

Q2: Why is this compound used as an internal standard for Zafirlukast analysis?

A2: this compound is an ideal internal standard because it is chemically identical to Zafirlukast, with the only difference being the presence of six deuterium atoms. This means it has very similar chromatographic behavior and ionization efficiency in the mass spectrometer. This similarity helps to accurately quantify Zafirlukast by correcting for variations during sample preparation and analysis.

Q3: What should I do if I observe co-elution of Zafirlukast and this compound?

A3: Co-elution is expected and often desired when using a deuterated internal standard with mass spectrometric detection, as the two compounds can be differentiated by their mass-to-charge ratio (m/z). However, if complete baseline separation is required or if you are using a UV detector, you will need to optimize your chromatographic method. Refer to the troubleshooting guide below for specific steps.

Q4: Can I use a UV detector for the analysis of Zafirlukast and this compound?

A4: While a UV detector can be used for the analysis of Zafirlukast, it cannot distinguish between Zafirlukast and this compound as they have the same chromophore.[1][2] Therefore, for quantitative analysis using a deuterated internal standard, a mass spectrometer is the required detector. Zafirlukast has a UV absorbance maximum at approximately 240 nm.[1][2][3]

Troubleshooting Guide

Issue 1: Poor Resolution or Complete Co-elution of Zafirlukast and this compound

If your application requires chromatographic separation of the analyte and its deuterated internal standard, here are some steps to improve resolution.

  • Possible Cause 1: Inappropriate Mobile Phase Composition.

    • Solution: Adjust the organic-to-aqueous ratio of your mobile phase. A lower percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and may improve separation. Experiment with small, incremental changes.

  • Possible Cause 2: Suboptimal pH of the Mobile Phase.

    • Solution: The pH of the mobile phase can affect the ionization state of Zafirlukast and influence its interaction with the stationary phase.[4] For reversed-phase columns, operating at a pH around 3.0 with an acetate or formate buffer can provide good peak shape and retention.[1][2][3]

  • Possible Cause 3: Inadequate Column Chemistry.

    • Solution: While standard C18 columns are often effective, consider a column with a different selectivity. For instance, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer different interactions that may resolve the two compounds.

Issue 2: Peak Tailing for Zafirlukast and/or this compound

Peak tailing can compromise peak integration and reduce accuracy.[5]

  • Possible Cause 1: Secondary Interactions with Residual Silanols.

    • Solution 1: Operate at a lower mobile phase pH (e.g., pH 3.0) to suppress the ionization of residual silanol groups on the silica-based stationary phase.[4][5]

    • Solution 2: Use a highly deactivated or "end-capped" column to minimize the number of available silanol groups.[5][6]

    • Solution 3: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.

  • Possible Cause 2: Column Overload.

    • Solution: Reduce the injection volume or the concentration of the sample. Mass overload can lead to peak distortion.[5]

  • Possible Cause 3: Column Bed Deformation.

    • Solution: This can be caused by pressure shocks or voids in the column. Reverse the column and flush with a strong solvent. If the problem persists, the column may need to be replaced.[5]

Issue 3: Low Signal Intensity or Poor Sensitivity
  • Possible Cause 1: Suboptimal MS Source Parameters.

    • Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature, to maximize the ionization of Zafirlukast.

  • Possible Cause 2: Inefficient Sample Extraction.

    • Solution: Ensure your sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is providing adequate recovery.[6][7][8] Protein precipitation is another common technique for plasma samples.[1][2]

  • Possible Cause 3: Matrix Effects.

    • Solution: Matrix components from the sample (e.g., plasma) can suppress the ionization of the analyte. Improve the sample clean-up procedure to remove interfering substances. A dilution of the sample may also mitigate matrix effects.

Experimental Protocols

Example HPLC-MS/MS Method

This protocol is a composite based on typical parameters found in the literature.[9]

Parameter Condition
HPLC System Agilent 1200 Series or equivalent
Mass Spectrometer API 4000 LC-MS/MS or equivalent
Column Hypersil BDS C18, 50 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in water, pH 6.4
Mobile Phase B Acetonitrile
Gradient Isocratic: 20% A, 80% B
Flow Rate 0.8 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MS/MS Transitions Zafirlukast: 574.2 -> 462.1this compound: 580.2 -> 468.1 (Example transition, verify with your standard)
Run Time Approximately 2.0 minutes
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma[6][7]
  • Conditioning: Condition a Retain AX SPE plate with 500 µL of acetonitrile.

  • Equilibration: Equilibrate the SPE plate with 500 µL of water.

  • Loading: Load 200 µL of plasma (spiked with Zafirlukast and this compound).

  • Washing: Wash with 500 µL of water, followed by 500 µL of acetonitrile.

  • Elution: Elute with 500 µL of acetonitrile containing 5% formic acid.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in 200 µL of the mobile phase.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with This compound Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Dry Dry Down SPE->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject Sample Reconstitute->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC MS Mass Spectrometry (Detection) HPLC->MS Data Data Acquisition and Quantification MS->Data Troubleshooting_Peak_Tailing Start Peak Tailing Observed Cause1 Secondary Silanol Interactions? Start->Cause1 Cause2 Column Overload? Cause1->Cause2 No Sol1a Lower Mobile Phase pH (e.g., pH 3.0) Cause1->Sol1a Yes Sol1b Use End-Capped Column Cause1->Sol1b Yes Cause3 Column Bed Deformation? Cause2->Cause3 No Sol2 Reduce Sample Concentration/Volume Cause2->Sol2 Yes Sol3 Flush/Replace Column Cause3->Sol3 Yes End Peak Shape Improved Sol1a->End Sol1b->End Sol2->End Sol3->End

References

Troubleshooting guide for Zafirlukast-d6 in regulated bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zafirlukast-d6 in regulated bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended mass spectrometric parameters for Zafirlukast and this compound?

A1: For robust and sensitive quantification, the following mass transitions (MRM) are recommended for Zafirlukast and its deuterated internal standard, this compound. These values are a starting point and should be optimized for your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Zafirlukast574.11462.07Positive
This compound580.15468.07Positive

Q2: What are the common sample preparation techniques for Zafirlukast in plasma?

A2: The two most common and effective sample preparation techniques for Zafirlukast in plasma are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE, particularly with a polymeric sorbent, often provides cleaner extracts.[1] LLE with ethyl acetate is a viable alternative.[2][3]

Q3: What are the key stability considerations for Zafirlukast and this compound?

A3: Zafirlukast is known to be unstable under certain conditions. It is susceptible to degradation in acidic, basic, and oxidative environments, and is also sensitive to light. Therefore, it is crucial to protect samples and stock solutions from prolonged exposure to light and extreme pH conditions. Samples should be stored at or below -20°C. Stability in the analytical method should be thoroughly validated, including bench-top, freeze-thaw, and long-term stability.

Q4: I am observing significant variability in my this compound internal standard response. What are the potential causes?

A4: Variability in the internal standard (IS) response is a common issue in LC-MS/MS bioanalysis. For a deuterated standard like this compound, potential causes include:

  • Inconsistent Sample Preparation: Incomplete or variable extraction recovery between samples.

  • Matrix Effects: Ion suppression or enhancement from endogenous components in the plasma.

  • Pipetting Errors: Inaccurate addition of the IS solution to the samples.

  • Instrument Instability: Fluctuations in the mass spectrometer's performance.

  • IS Stability: Degradation of the this compound in stock solutions or processed samples.

A systematic investigation is necessary to pinpoint the root cause. The troubleshooting workflow below can help guide this process.

Troubleshooting Guide

This section addresses specific issues you may encounter during the bioanalysis of Zafirlukast using this compound as an internal standard.

Issue 1: Poor Peak Shape or Tailing for Zafirlukast and/or this compound

Poor chromatography can lead to inaccurate integration and reduced sensitivity.

Troubleshooting Workflow for Poor Peak Shape

A Poor Peak Shape Observed B Check Column Condition A->B C Column End of Life? B->C D Replace Column C->D Yes E Review Mobile Phase C->E No K Problem Resolved D->K F Incorrect pH or Composition? E->F G Prepare Fresh Mobile Phase F->G Yes H Check for Contamination F->H No G->K I Sample or System Contamination? H->I J Flush System and Use Fresh Solvents I->J Yes I->K No J->K

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: High Variability in this compound Response Across a Batch

Consistent internal standard response is critical for accurate quantification.

Troubleshooting Workflow for IS Variability

A High IS Response Variability B Investigate Sample Preparation A->B C Inconsistent Extraction? B->C D Review and Standardize Extraction Procedure C->D Yes E Evaluate for Matrix Effects C->E No K Problem Resolved D->K F Perform Post-Column Infusion or Post-Extraction Spike Experiments E->F G Check for Pipetting Errors F->G H Review IS Addition Step and Calibrate Pipettes G->H I Assess Instrument Performance H->I J Run System Suitability Tests I->J J->K

Caption: Troubleshooting workflow for internal standard variability.

Issue 3: Chromatographic Shift Between Zafirlukast and this compound

While stable isotope-labeled standards are designed to co-elute with the analyte, a slight chromatographic shift can sometimes occur, leading to differential matrix effects.

Logical Relationship for Investigating Chromatographic Shift

A Chromatographic Shift Observed B Optimize LC Method A->B F Assess Impact on Quantification A->F C Modify Gradient Profile B->C D Adjust Mobile Phase Composition B->D E Evaluate a Different Column Chemistry B->E G Does the shift cause differential matrix effects? F->G H If yes, method modification is critical G->H Yes I If no, and precision is acceptable, the method may be usable G->I No

Caption: Investigating a chromatographic shift between analyte and IS.

Experimental Protocols

Solid Phase Extraction (SPE) Protocol

This protocol is adapted from a method using a polymeric anion exchange SPE material.[1]

  • SPE Plate: 30 mg Retain AX 96-well Plates

  • 1. Conditioning: 500 µL Acetonitrile

  • 2. Equilibration: 500 µL Water

  • 3. Loading: 200 µL of plasma (pre-spiked with this compound and standards/QCs)

  • 4. Wash 1: 500 µL Water

  • 5. Wash 2: 500 µL Acetonitrile

  • 6. Elution: 500 µL Acetonitrile with 5% Formic Acid

  • 7. Dry Down: Evaporate the eluate to dryness under a stream of nitrogen.

  • 8. Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general procedure based on common LLE methods for Zafirlukast.[2]

  • 1. Aliquot: To 500 µL of plasma in a polypropylene tube, add the internal standard solution.

  • 2. Vortex: Briefly vortex the sample.

  • 3. Extraction: Add 2 mL of ethyl acetate.

  • 4. Vortex: Vortex for 2 minutes.

  • 5. Centrifuge: Centrifuge at 4000 rpm for 5 minutes.

  • 6. Transfer: Transfer the upper organic layer to a clean tube.

  • 7. Dry Down: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • 8. Reconstitution: Reconstitute the residue in the mobile phase.

LC-MS/MS Method Parameters

The following are example starting conditions. Optimization for your specific system is recommended.

ParameterCondition
LC Column C18, e.g., Hypersil BDS C18 or equivalent
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.4
Mobile Phase B Acetonitrile
Gradient Isocratic: 20:80 (A:B) or a shallow gradient
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Scan Type Multiple Reaction Monitoring (MRM)

References

Validation & Comparative

Navigating Bioanalytical Method Cross-Validation: A Comparative Guide for Zafirlukast Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. When transferring an analytical method between laboratories or modifying an existing one, a rigorous cross-validation process is essential to ensure the consistency and reliability of results. This guide provides a comparative overview of analytical methods for the quantification of Zafirlukast, a leukotriene receptor antagonist, with a focus on the principles of cross-validation. While specific public data on the use of Zafirlukast-d6 as an internal standard is limited, this document outlines best practices and presents data from validated methods using alternative internal standards, offering a framework for robust analytical method validation and comparison.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard. A SIL internal standard, such as this compound, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures that the internal standard closely tracks the analyte through all stages of sample preparation and analysis, effectively compensating for variability in extraction recovery, matrix effects, and instrument response. While specific cross-validation studies detailing the use of this compound were not prominently available in the public domain, the principles of its use are well-established in the scientific community. The ideal internal standard co-elutes with the analyte and experiences the same ionization efficiency, leading to a more accurate and precise quantification.

Comparative Analysis of Validated Methods for Zafirlukast

In the absence of direct comparative data for this compound, this guide presents a summary of validation parameters from published methods that utilize alternative internal standards. These examples serve to illustrate the expected performance of a well-validated bioanalytical method for Zafirlukast and provide a benchmark for laboratories developing or cross-validating their own assays.

Table 1: Comparison of LC-MS/MS Method Validation Parameters for Zafirlukast Analysis
ParameterMethod A (Internal Standard: Valdecoxib)[1]Method B (Internal Standard: Glybenclamide)[2]Method C (Internal Standard: ICI 198,707)[3]
Linearity Range 0.15 - 600 ng/mL50 - 500 ng/mL0.75 - 200 ng/mL
Correlation Coefficient (r²) ≥ 0.9990.9903Not specified
Lower Limit of Quantitation (LLOQ) 0.15 ng/mLNot specified0.75 ng/mL
Precision (%RSD) Within assay variability limits as per FDA guidelines4.2% (at 200 ng/mL)< 9% (within-day and between-day)
Accuracy Within assay variability limits as per FDA guidelinesNot specifiedNot specified
Recovery Not specified85%> 90%
Matrix Human PlasmaHuman PlasmaHuman Plasma

Experimental Protocols: A Closer Look at Methodologies

A detailed understanding of the experimental protocols is crucial for successful method implementation and cross-validation. Below are summaries of typical methodologies employed for the analysis of Zafirlukast in biological matrices.

Sample Preparation: Solid Phase Extraction (SPE)

A common technique for extracting Zafirlukast from plasma is Solid Phase Extraction.

  • Workflow for SPE:

    • Conditioning: The SPE cartridge (e.g., Retain AX) is conditioned with an organic solvent like acetonitrile.[2]

    • Equilibration: The cartridge is then equilibrated with water.[2]

    • Loading: The plasma sample, spiked with the internal standard, is loaded onto the cartridge.[2]

    • Washing: The cartridge is washed with water and then with an organic solvent to remove interferences.[2]

    • Elution: Zafirlukast and the internal standard are eluted with an appropriate solvent, often acetonitrile with an acid modifier.[2]

    • Dry Down & Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for analysis.[2]

SPE_Workflow Condition Condition Cartridge (Acetonitrile) Equilibrate Equilibrate Cartridge (Water) Condition->Equilibrate Load Load Plasma Sample (with Internal Standard) Equilibrate->Load Wash1 Wash 1 (Water) Load->Wash1 Wash2 Wash 2 (Acetonitrile) Wash1->Wash2 Elute Elute Analytes (Acetonitrile with Formic Acid) Wash2->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

SPE Workflow for Zafirlukast Extraction

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred analytical technique for the sensitive and selective quantification of Zafirlukast in biological samples.

  • Typical LC-MS/MS Parameters:

    • Column: A reversed-phase C18 column is commonly used for separation.[1]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically employed in a gradient or isocratic elution.[1]

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to generate ions.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of Zafirlukast and its internal standard. The transitions monitored for Zafirlukast are typically m/z 574.2 → 462.1.[1]

Cross-Validation Workflow: Ensuring Method Comparability

When an analytical method is transferred or modified, a cross-validation study is performed to demonstrate that the results are comparable.

Cross_Validation_Workflow cluster_lab1 Laboratory A / Original Method cluster_lab2 Laboratory B / Modified Method A_Analyze Analyze QC Samples & Incurred Samples Data_Comparison Compare Results: - Bland-Altman Plot - Paired t-test - %Difference A_Analyze->Data_Comparison Results from Method A B_Analyze Analyze the Same QC Samples & Incurred Samples B_Analyze->Data_Comparison Results from Method B Acceptance Acceptance Criteria Met? Data_Comparison->Acceptance Pass Method is Cross-Validated Acceptance->Pass Yes Fail Investigate Discrepancies Acceptance->Fail No

Logical Flow of a Cross-Validation Study

The cross-validation process typically involves analyzing the same set of quality control (QC) samples and incurred samples (samples from a study) with both the original and the new method or in both laboratories. The results are then statistically compared to ensure that any differences are within predefined acceptance limits.

Conclusion

While the direct application of this compound in cross-validation studies is not widely published, the principles of using a stable isotope-labeled internal standard remain a cornerstone of robust bioanalytical method development. The comparative data from validated methods using alternative internal standards provide a valuable resource for researchers. By following detailed experimental protocols and a systematic cross-validation workflow, laboratories can ensure the generation of high-quality, reliable, and reproducible data for Zafirlukast analysis, which is critical for successful drug development and clinical studies.

References

A Comparative Guide to Internal Standards for Zafirlukast Analysis: Zafirlukast-d6 Versus Other Labeled Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Zafirlukast in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of Zafirlukast-d6, a deuterated internal standard, with other commonly used non-isotopically labeled internal standards, supported by available experimental data.

An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible to compensate for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are theoretically the gold standard as they exhibit nearly identical extraction recovery, ionization efficiency, and chromatographic retention time to the unlabeled analyte. However, the use of structurally analogous, non-isotopically labeled internal standards remains a common practice. This guide explores the performance of this compound in comparison to alternatives like Valdecoxib and Glybenclamide.

The Gold Standard: this compound

Alternative Labeled Internal Standards

Several non-isotopically labeled compounds have been successfully used as internal standards in validated bioanalytical methods for Zafirlukast. This section details the performance of two such alternatives.

Valdecoxib as an Internal Standard

Valdecoxib has been employed as an internal standard in a highly sensitive and specific LC-MS/MS method for the quantification of Zafirlukast in human plasma. The method demonstrated good accuracy and precision, meeting the guidelines set by the FDA.

Glybenclamide as an Internal Standard

Glybenclamide has also been utilized as an internal standard for the analysis of Zafirlukast in human plasma. The developed method showed a high recovery and good precision.

Performance Data Comparison

The following table summarizes the performance characteristics of bioanalytical methods for Zafirlukast using different internal standards. It is important to note that this data is compiled from separate studies and does not represent a direct head-to-head comparison.

ParameterZafirlukast Analysis with Valdecoxib IS[1]Zafirlukast Analysis with Glybenclamide IS[2]
Linearity Range 0.15 - 600 ng/mL50 - 500 ng/mL
Correlation Coefficient (r) ≥ 0.9990.9903 (r²)
Lower Limit of Quantitation (LLOQ) 0.15 ng/mLNot explicitly stated
Intra-day Precision (% CV) Within assay variability limits4.2% at 200 ng/mL
Inter-day Precision (% CV) Within assay variability limitsNot available
Intra-day Accuracy (%) Within assay variability limits105.16% - 111.68% at 200 ng/mL
Inter-day Accuracy (%) Within assay variability limitsNot available
Recovery (%) Not explicitly stated85%

Experimental Protocols

Experimental Workflow for Zafirlukast Analysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound, Valdecoxib, or Glybenclamide) plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS System reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification of Zafirlukast detection->quantification

Caption: General experimental workflow for the bioanalysis of Zafirlukast.

Method Using Valdecoxib as Internal Standard[1]
  • Sample Preparation: To 500 µL of human plasma, an appropriate amount of Valdecoxib internal standard solution was added. The sample was then extracted with ethyl acetate. The organic layer was separated, evaporated to dryness, and the residue was reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18

    • Mobile Phase: 10 mM ammonium acetate (pH 6.4) : acetonitrile (20:80, v/v)

    • Flow Rate: Not specified

    • Run Time: 2.0 min

  • Mass Spectrometric Conditions:

    • Instrument: API-4000 LC-MS/MS

    • Ionization: Electrospray Ionization (ESI)

    • Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Zafirlukast: 574.2 → 462.1

      • Valdecoxib (IS): 313.3 → 118.1

Method Using Glybenclamide as Internal Standard[2]
  • Sample Preparation: To 180 µL of plasma, 10 µL of Glybenclamide internal standard stock solution (6.0 µg/mL) and 10 µL of Zafirlukast spiking solution were added. The sample was then subjected to Solid Phase Extraction (SPE) using a Retain AX 96-well plate. The eluate was dried and reconstituted in 200 µL of LC-MS grade acetonitrile.

  • Chromatographic Conditions:

    • Column: Thermo Scientific Accucore RP-MS

    • Mobile Phase: Not specified

    • Flow Rate: Not specified

    • Run Time: < 3 minutes

  • Mass Spectrometric Conditions:

    • Instrument: Not specified

    • Ionization: Not specified

    • Mode: Not specified

    • MRM Transitions: Not specified

Zafirlukast Signaling Pathway

Zafirlukast is a competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). By blocking this receptor, it inhibits the pro-inflammatory effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are key mediators in the pathophysiology of asthma.

G cluster_pathway Zafirlukast Signaling Pathway Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT1_Receptor CysLT1 Receptor LTC4->CysLT1_Receptor bind to LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLT1_Receptor bind to LTE4->CysLT1_Receptor bind to Inflammatory_Response Inflammatory Response (Bronchoconstriction, Edema, Mucus Production) CysLT1_Receptor->Inflammatory_Response activates Zafirlukast Zafirlukast Zafirlukast->CysLT1_Receptor antagonizes G cluster_comparison Internal Standard Selection Logic Start Select Internal Standard for Zafirlukast Analysis Deuterated This compound (Isotopically Labeled) Start->Deuterated NonDeuterated Alternative IS (e.g., Valdecoxib, Glybenclamide) Start->NonDeuterated Pros_D Pros: - Identical physicochemical properties - Co-elution with analyte - Superior correction for matrix effects Deuterated->Pros_D Cons_D Cons: - Potential for 'isotope effect' - Higher cost and availability Deuterated->Cons_D Pros_ND Pros: - Lower cost - Readily available NonDeuterated->Pros_ND Cons_ND Cons: - Different physicochemical properties - Potential for different extraction recovery - May not fully compensate for matrix effects NonDeuterated->Cons_ND Decision Optimal Choice for High-Quality Bioanalysis Pros_D->Decision Cons_D->Decision Pros_ND->Decision Cons_ND->Decision

References

Zafirlukast-d6 in Bioanalysis: A Comparative Guide to Linearity and Range Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the development and validation of robust bioanalytical methods. This guide provides a comparative assessment of the linearity and range for the quantification of Zafirlukast, a leukotriene receptor antagonist, using various internal standards, with a focus on the performance of its deuterated analog, Zafirlukast-d6.

While the use of a stable isotope-labeled internal standard such as this compound is generally considered the gold standard in LC-MS/MS-based bioanalysis due to its similar physicochemical properties to the analyte, leading to minimized variability during sample preparation and analysis, publicly available data specifically detailing its linearity and range assessment for Zafirlukast quantification is limited. However, a comprehensive review of published methods utilizing alternative internal standards provides valuable insights into achievable performance metrics for Zafirlukast assays.

Comparative Linearity and Range of Analytical Methods for Zafirlukast

The following table summarizes the linearity and range of various validated analytical methods for the determination of Zafirlukast in different biological matrices and pharmaceutical formulations. This data serves as a benchmark for researchers developing new assays or evaluating the performance of existing ones.

Internal StandardAnalytical MethodMatrixLinearity RangeCorrelation Coefficient (r/r²)Reference
Data Not Available LC-MS/MS----
GlybenclamideHPLC-MSHuman Plasma50 - 500 ng/mLr² = 0.9903[1]
ValdecoxibLC-MS/MSHuman Plasma0.15 - 600 ng/mLr ≥ 0.999[2]
MontelukastUPLC-MS/MSRabbit Plasma0.17 - 600 ng/mLr > 0.996[3]
ICI 198,707HPLC with Fluorescence DetectionHuman Plasma0.75 - 200 ng/mLNot Specified[4]
Not SpecifiedRP-HPLCPharmaceutical Formulation6 - 14 µg/mLr² = 0.9996[5]
Not SpecifiedUV SpectrophotometryPharmaceutical Formulation0.50 - 20.00 µg/mLr = 0.9998[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and transferability of bioanalytical assays. Below are representative experimental protocols for the quantification of Zafirlukast using LC-MS/MS.

LC-MS/MS Method with Valdecoxib as Internal Standard[2]
  • Sample Preparation:

    • To 500 µL of human plasma, add the internal standard (Valdecoxib).

    • Perform liquid-liquid extraction with ethyl acetate.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18

    • Mobile Phase: 10 mM ammonium acetate (pH 6.4) : acetonitrile (20:80, v/v)

    • Flow Rate: Not specified

    • Run Time: 2.0 minutes

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI)

    • Mode: Multiple Reaction Monitoring (MRM)

    • Transitions:

      • Zafirlukast: m/z 574.2 → 462.1

      • Valdecoxib (IS): m/z 313.3 → 118.1

UPLC-MS/MS Method with Montelukast as Internal Standard[3]
  • Sample Preparation:

    • To plasma samples, add the internal standard (Montelukast).

    • Perform protein precipitation with acetonitrile.

    • Centrifuge and inject the supernatant.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

    • Mobile Phase: Acetonitrile : water with 10 mM acetic acid (80:20, v/v)

    • Flow Rate: 0.3 mL/min

    • Run Time: 1.5 minutes

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI), negative mode

    • Mode: Multiple Reaction Monitoring (MRM)

    • Transitions:

      • Zafirlukast: m/z 574.11 → 462.07

      • Montelukast (IS): m/z 584.2 → 472.1

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the methodologies and the pharmacological context of Zafirlukast, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., this compound) plasma->add_is extraction Extraction (LLE or SPE or PPT) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon injection Injection into LC-MS/MS evap_recon->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Quantification calibration->quantification

Bioanalytical Workflow for Zafirlukast Quantification.

Zafirlukast exerts its therapeutic effect by interfering with the leukotriene signaling pathway, which is implicated in the pathophysiology of asthma.

signaling_pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response CysLT1 CysLT1 Receptor Bronchoconstriction Bronchoconstriction CysLT1->Bronchoconstriction Inflammation Airway Inflammation & Edema CysLT1->Inflammation Mucus Mucus Secretion CysLT1->Mucus Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) Leukotrienes->CysLT1 Binds to Zafirlukast Zafirlukast Zafirlukast->CysLT1 Blocks

Zafirlukast Mechanism of Action.

References

Assessing the Stability of Zafirlukast-d6 in Stock and Working Solutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing deuterated internal standards like Zafirlukast-d6 in quantitative bioanalysis, ensuring the stability of stock and working solutions is paramount for accurate and reproducible results. This guide provides a comparative assessment of the stability of this compound in common laboratory solvents under various storage conditions. The data presented is based on a comprehensive review of available literature and manufacturer's recommendations for the non-deuterated analog, Zafirlukast, providing a baseline for best practices.

While specific quantitative stability data for this compound is not extensively published, the stability of its non-deuterated counterpart, Zafirlukast, has been evaluated. These findings, coupled with general principles of deuterated compound stability, offer valuable insights. Deuteration is known to increase the metabolic stability of drugs by strengthening chemical bonds, which can also contribute to enhanced stability in solution.

Comparative Stability Data

The following tables summarize the known stability of Zafirlukast in various solvents and storage conditions. This information serves as a strong surrogate for estimating the stability of this compound. It is a common practice in bioanalytical method validation to assess the stability of the analyte and the internal standard under various conditions. While the specific numerical data for this compound is not publicly available, one study using a likely this compound internal standard (based on its mass-to-charge ratio) reported it to be stable under the tested storage and sample processing conditions according to bioanalytical method validation guidelines.

Table 1: Stability of Zafirlukast Stock Solutions

SolventConcentrationStorage TemperatureDurationStability (% Recovery)
Acetonitrile1000 µg/mL-20°CNot SpecifiedAssumed Stable for preparation of working solutions and standards
DMSONot Specified-20°CNot SpecifiedAssumed Stable for long-term storage
MethanolNot Specified-20°CNot SpecifiedSlightly soluble, stability data not readily available

Table 2: Stability of Zafirlukast Working Solutions and in Biological Matrix

ConditionMatrix/SolventStorage TemperatureDurationStability (% Nominal Concentration)
Bench-Top StabilityHuman PlasmaRoom TemperatureNot SpecifiedStable
Freeze-Thaw StabilityHuman Plasma-20°C to Room Temp.Multiple CyclesStable
Long-Term StabilityCrystalline Solid-20°C≥ 4 yearsStable[1]
Post-Preparative StabilityProcessed SamplesAutosamplerNot SpecifiedStable

Experimental Protocols

To ensure the integrity of quantitative data, it is crucial to perform and document stability assessments of this compound solutions. The following are detailed methodologies for key stability experiments, adapted from established bioanalytical method validation guidelines.

Stock Solution Stability
  • Objective: To assess the stability of this compound in stock solutions under defined storage conditions.

  • Procedure:

    • Prepare a stock solution of this compound in a chosen solvent (e.g., DMSO, Acetonitrile) at a known concentration.

    • Divide the stock solution into aliquots and store at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

    • At specified time points (e.g., 0, 7, 14, 30, 60, and 90 days), retrieve an aliquot from each storage condition.

    • Prepare a fresh stock solution of this compound for comparison.

    • Analyze both the stored and fresh solutions using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the percentage recovery of the stored solution relative to the fresh solution. The solution is considered stable if the recovery is within ±15% of the nominal concentration.

Working Solution Stability
  • Objective: To determine the stability of this compound in working solutions under conditions mimicking their use in the laboratory.

  • Procedure:

    • Prepare working solutions by diluting the stock solution with the appropriate solvent to a concentration relevant to the analytical method.

    • Store the working solutions at room temperature for a period that exceeds the expected handling time during routine analysis (e.g., 6, 12, 24 hours).

    • At each time point, analyze the stored working solution and compare the results to a freshly prepared working solution.

    • Stability is confirmed if the deviation from the nominal concentration is within an acceptable range (typically ±15%).

Freeze-Thaw Stability
  • Objective: To evaluate the stability of this compound in a biological matrix (e.g., plasma) after repeated freezing and thawing cycles.

  • Procedure:

    • Spike a biological matrix with this compound at low and high concentrations.

    • Subject the samples to a minimum of three freeze-thaw cycles. For each cycle, the samples are frozen at -20°C or -80°C for at least 12 hours and then thawed completely at room temperature.

    • After the final cycle, analyze the samples and compare the concentrations to those of freshly prepared samples that have not undergone freeze-thaw cycles.

    • The compound is considered stable if the results are within ±15% of the nominal concentrations.

Bench-Top (Short-Term) Stability
  • Objective: To assess the stability of this compound in a biological matrix at room temperature for a duration that simulates the sample handling process.

  • Procedure:

    • Spike a biological matrix with this compound at low and high concentrations.

    • Keep the samples at room temperature for a specified period (e.g., 4, 8, 24 hours).

    • Analyze the samples at the end of the period and compare the concentrations to those of freshly prepared and analyzed samples.

    • Acceptable stability is indicated by results within ±15% of the nominal values.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for assessing stock solution stability and a hypothetical signaling pathway where Zafirlukast may exert its effects.

Stock_Solution_Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 7, 14, 30... days) cluster_evaluation Evaluation prep_stock Prepare this compound Stock Solution aliquot Aliquot into multiple vials prep_stock->aliquot storage_neg80 -80°C aliquot->storage_neg80 storage_neg20 -20°C aliquot->storage_neg20 storage_4 4°C aliquot->storage_4 storage_rt Room Temperature aliquot->storage_rt retrieve Retrieve Aliquots storage_neg80->retrieve storage_neg20->retrieve storage_4->retrieve storage_rt->retrieve analyze Analyze Stored and Fresh Solutions (LC-MS/MS) retrieve->analyze prep_fresh Prepare Fresh Stock Solution prep_fresh->analyze calculate Calculate % Recovery analyze->calculate compare Compare to Acceptance Criteria (±15%) calculate->compare

Caption: Workflow for assessing the stability of this compound stock solutions.

Zafirlukast_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling CysLT1R CysLT1 Receptor G_protein G-protein Activation CysLT1R->G_protein Activates LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1R Binds to Zafirlukast Zafirlukast / this compound Zafirlukast->CysLT1R Antagonizes PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release response Cellular Response (e.g., smooth muscle contraction, inflammation) Ca_release->response

Caption: Hypothetical signaling pathway of Leukotriene D4 and the antagonistic action of Zafirlukast.

References

A Comparative Guide to Bioanalytical Methods for Zafirlukast Utilizing Zafirlukast-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methods for the quantification of Zafirlukast in biological matrices, with a focus on methods that can employ Zafirlukast-d6 as an internal standard. The information presented is synthesized from published analytical literature to aid researchers in selecting and developing robust bioanalytical assays.

Mechanism of Action: Zafirlukast and the Cysteinyl Leukotriene Pathway

Zafirlukast is a competitive antagonist of the cysteinyl leukotriene D4 and E4 (LTD4 and LTE4) at the cysteinyl leukotriene receptor 1 (CysLT1).[1] By blocking these receptors, Zafirlukast inhibits the pro-inflammatory effects of leukotrienes, which include bronchoconstriction, increased vascular permeability, and mucus production, all of which are key factors in the pathophysiology of asthma.[1][2]

Zafirlukast_Mechanism_of_Action cluster_cell Inflammatory Cell (e.g., Mast Cell) cluster_target Target Cell (e.g., Airway Smooth Muscle) Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase LTA4 LTA4 5-Lipoxygenase->LTA4 LTC4 Synthase LTC4 Synthase LTA4->LTC4 Synthase Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4 Synthase->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1 Receptor CysLT1 Receptor Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->CysLT1 Receptor binds to Inflammatory Response Bronchoconstriction, Inflammation, Mucus Production CysLT1 Receptor->Inflammatory Response activates Zafirlukast Zafirlukast Zafirlukast->CysLT1 Receptor blocks

Caption: Zafirlukast competitively antagonizes the CysLT1 receptor, blocking the inflammatory cascade.

Experimental Workflow for Zafirlukast Bioanalysis

The quantification of Zafirlukast in biological samples, such as plasma, typically involves sample preparation to isolate the analyte and internal standard from matrix components, followed by chromatographic separation and detection.

Zafirlukast_Bioanalysis_Workflow Start Start Plasma Sample Plasma Sample Start->Plasma Sample Spike with this compound (IS) Spike with this compound (IS) Plasma Sample->Spike with this compound (IS) Sample Preparation Sample Preparation Spike with this compound (IS)->Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Data Analysis Data Analysis Detection->Data Analysis End End Data Analysis->End

Caption: A generalized workflow for the bioanalysis of Zafirlukast using an internal standard.

Comparison of Sample Preparation Methods

The choice of sample preparation technique is critical for achieving accurate and reproducible results. The following table summarizes common methods used for the extraction of Zafirlukast from plasma.

Method Principle Typical Protocol Advantages Disadvantages
Protein Precipitation (PPT) Addition of an organic solvent to precipitate plasma proteins.Add 3 volumes of acetonitrile to 1 volume of plasma, vortex, and centrifuge.Simple, fast, and inexpensive.May result in less clean extracts and matrix effects.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Condition SPE cartridge, load sample, wash with a weak solvent, and elute with a strong solvent.Provides cleaner extracts, reduces matrix effects, and can concentrate the sample.More time-consuming and expensive than PPT.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Add an immiscible organic solvent to the plasma, vortex to facilitate extraction, and separate the organic layer.Can provide very clean extracts.Can be labor-intensive and may use hazardous solvents.

Comparison of Analytical Instrumentation and Conditions

High-performance liquid chromatography (HPLC) coupled with various detectors is the most common technique for Zafirlukast quantification.

Parameter Method A Method B Method C
Technique HPLC-UVHPLC-FluorescenceLC-MS/MS
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.5)Acetonitrile:Water with 0.1% Formic AcidAcetonitrile:Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min0.4 mL/min
Detection Wavelength 225 nmExcitation: 225 nm, Emission: 470 nmMRM transitions for Zafirlukast and this compound
Internal Standard This compoundThis compoundThis compound

Comparison of Method Performance Characteristics

The following table presents a hypothetical comparison of performance characteristics for different analytical methods. This compound is an ideal internal standard as its chemical and physical properties are nearly identical to Zafirlukast, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for distinct detection by mass spectrometry.

Parameter Method A (HPLC-UV) Method B (HPLC-Fluorescence) Method C (LC-MS/MS)
Linearity Range 10 - 2000 ng/mL1 - 500 ng/mL0.1 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL1 ng/mL0.1 ng/mL
Intra-day Precision (%RSD) < 10%< 8%< 5%
Inter-day Precision (%RSD) < 12%< 10%< 7%
Accuracy (%Bias) ± 15%± 10%± 5%
Mean Recovery > 85%> 90%> 95%

Experimental Protocols

1. General Stock and Working Solution Preparation

  • Zafirlukast and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve the required amount of Zafirlukast and this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions in methanol or mobile phase to create calibration standards and quality control samples.

2. Sample Preparation: Protein Precipitation

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the analytical system.

3. Sample Preparation: Solid-Phase Extraction

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 200 µL of plasma (pre-spiked with this compound).

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

  • Inject into the analytical system.

Disclaimer: The performance characteristics and protocols presented in the tables are illustrative and may not represent data from a single, direct inter-laboratory comparison study. Researchers should validate any analytical method in their own laboratory to ensure it meets the specific requirements of their study.

References

Validation of Zafirlukast-d6 for Clinical Trial Sample Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Zafirlukast in clinical trial samples. It focuses on the validation of Zafirlukast-d6, a deuterated stable isotope-labeled internal standard (SIL-IS), and compares its expected performance against commonly used structural analog internal standards. The information presented is based on established bioanalytical principles and published data for Zafirlukast and other relevant compounds.

Executive Summary

The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). For the analysis of Zafirlukast, this compound offers significant advantages over structural analog internal standards by minimizing variability due to matrix effects and sample processing, thereby ensuring the highest accuracy and precision of clinical trial data. While methods using structural analogs have been successfully validated and applied, the use of this compound is recommended to ensure the most robust and reliable data for pivotal clinical studies.

Comparison of Internal Standards for Zafirlukast Bioanalysis

The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of LC-MS/MS assays. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.

This compound: The Preferred Choice

This compound is a SIL-IS of Zafirlukast. Its key advantage lies in its near-identical physicochemical properties to the analyte. This ensures that it co-elutes with Zafirlukast and experiences the same degree of ion suppression or enhancement, effectively compensating for matrix-induced variations.[1][2]

Structural Analog Internal Standards: Viable Alternatives

In the absence of a SIL-IS, structural analogs are commonly used. For Zafirlukast analysis, several structural analogs have been employed, including Montelukast, Valdecoxib, and Glybenclamide.[3][4][5] While these methods have demonstrated acceptable performance according to regulatory guidelines, the inherent differences in chemical structure compared to Zafirlukast can lead to different responses to matrix effects and extraction efficiencies, potentially compromising data accuracy.[1]

Quantitative Performance Comparison

While a direct head-to-head published study comparing this compound to a structural analog for Zafirlukast analysis is not available, data from a comparative study on the immunosuppressant drug tacrolimus provides valuable insights into the potential performance differences.

Table 1: Comparative Validation Data (Hypothetical for this compound vs. Published for Structural Analogs)

Validation ParameterThis compound (Expected)Montelukast[3]Valdecoxib[4]Glybenclamide[5]
Linearity Range (ng/mL) 0.1 - 6000.17 - 6000.15 - 60050 - 500
Correlation Coefficient (r²) > 0.998> 0.996> 0.999> 0.990
Intra-day Precision (%CV) < 10%≤ 12.6%< 5.9%4.2%
Inter-day Precision (%CV) < 10%≤ 12.6%< 8.2%Not Reported
Accuracy (% Bias) ± 10%88.3 - 113.9%93.8 - 105.1%Not Reported
Recovery (%) Consistent & ReproducibleNot Reported85 - 92%85%
Matrix Effect (%CV) < 15%Not ReportedNot ReportedNot Reported

Note: Data for this compound is based on expected performance for a SIL-IS. Data for structural analogs are from published studies.

A study comparing a stable isotope-labeled IS (TAC¹³C,D₂) with a structural analog (ascomycin) for tacrolimus analysis found that while both methods met validation criteria, the SIL-IS provided superior compensation for matrix effects.[6] This supports the expectation that this compound would offer more consistent and reliable results compared to structural analogs, particularly in diverse patient populations where matrix variability is a concern.

Experimental Protocols

Detailed methodologies for the bioanalysis of Zafirlukast using different internal standards are outlined below.

Method 1: Zafirlukast Analysis using Montelukast as Internal Standard[3]
  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatography:

    • Column: Acquity UPLC BEH™ C18 (50x2.1 mm, 1.7 µm)

    • Mobile Phase: Acetonitrile:Water with 10 mM acetic acid (80:20, v/v)

    • Flow Rate: 0.3 mL/min

    • Run Time: 1.5 min

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in negative mode

    • Monitored Transitions:

      • Zafirlukast: m/z 574.11 > 462.07

      • Montelukast (IS): m/z 584.2 > 472.1

Method 2: Zafirlukast Analysis using Valdecoxib as Internal Standard[4]
  • Sample Preparation: Liquid-liquid extraction with ethyl acetate.

  • Chromatography:

    • Column: Hypersil BDS C18

    • Mobile Phase: 10 mM ammonium acetate (pH 6.4):acetonitrile (20:80, v/v)

    • Flow Rate: Not specified

    • Run Time: 2.0 min

  • Mass Spectrometry:

    • Ionization: ESI in multiple reaction monitoring (MRM) mode

    • Monitored Transitions:

      • Zafirlukast: m/z 574.2 > 462.1

      • Valdecoxib (IS): m/z 313.3 > 118.1

Method 3: Zafirlukast Analysis using Glybenclamide as Internal Standard[5]
  • Sample Preparation: Solid-phase extraction (SPE) using Retain AX 96-well plates.

  • Chromatography:

    • Column: Thermo Scientific Accucore RP-MS

    • Mobile Phase: Not specified

    • Run Time: < 3 minutes

  • Mass Spectrometry:

    • Ionization: Not specified

    • Monitored Transitions: Not specified

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or Analog) plasma->add_is extraction Extraction (Protein Precipitation, LLE, or SPE) add_is->extraction lc LC Separation extraction->lc ms MS/MS Detection lc->ms quant Quantification (Peak Area Ratio) ms->quant report Concentration Report quant->report

Caption: General experimental workflow for the bioanalysis of Zafirlukast.

validation_logic cluster_core Core Validation Parameters cluster_matrix Matrix & Stability linearity Linearity & Range validated_method Validated Bioanalytical Method linearity->validated_method precision Precision (Intra- & Inter-day) precision->validated_method accuracy Accuracy accuracy->validated_method selectivity Selectivity & Specificity selectivity->validated_method matrix_effect Matrix Effect matrix_effect->validated_method recovery Extraction Recovery recovery->validated_method stability Stability (Freeze-Thaw, Bench-Top, etc.) stability->validated_method

Caption: Key parameters for bioanalytical method validation.

Conclusion and Recommendation

The validation of a robust and reliable bioanalytical method is paramount for the successful execution of clinical trials. While methods utilizing structural analog internal standards for Zafirlukast analysis have been shown to be effective, the inherent advantages of a stable isotope-labeled internal standard like this compound are undeniable. The use of this compound is expected to provide superior accuracy and precision by effectively mitigating the risks associated with matrix effects and sample variability.

For pivotal clinical trials where data integrity is of the utmost importance, the adoption of a validated LC-MS/MS method employing this compound as the internal standard is strongly recommended. This approach aligns with current best practices in bioanalysis and provides the highest level of confidence in the generated pharmacokinetic data.

References

Safety Operating Guide

Navigating the Safe Disposal of Zafirlukast-d6: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Zafirlukast-d6, ensuring compliance with regulatory standards and minimizing environmental impact. While specific regulations may vary by location, the following information outlines the primary disposal pathways and safety considerations.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, Zafirlukast may be harmful if swallowed and can cause skin and eye irritation.[1] One safety data sheet also indicates that it may cause long-lasting harmful effects to aquatic life. Therefore, standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required.

Accidental Release Measures: In the event of a spill, unnecessary personnel should be kept away.[2] Wear appropriate protective equipment and avoid inhaling any dust from the spilled material.[2] Do not touch damaged containers or spilled material without proper protective clothing.[2] Ensure the area is well-ventilated.[2]

This compound Disposal Procedures

The disposal of this compound, a deuterated analog of the leukotriene receptor antagonist Zafirlukast, should follow the established guidelines for pharmaceutical waste. The primary regulatory bodies overseeing pharmaceutical waste in the United States are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4][5]

Step 1: Determine the Waste Category

The first step is to determine if the this compound waste is classified as hazardous. While one Safety Data Sheet (SDS) for Zafirlukast states it is not known to be a "Hazardous Chemical" as defined by the OSHA Hazard Communication Standard, another classifies it as an oral acute toxicant (Category 4), a skin irritant (Category 2), and an eye irritant (Category 2A).[1][2] Given the potential for aquatic harm, it is prudent to handle it as a chemical waste requiring special disposal.

Step 2: Segregate the Waste

Properly segregate this compound waste from other laboratory waste streams. It should be collected in a designated, clearly labeled, and sealed container.

Step 3: Preferred Disposal Methods

The most responsible methods for disposing of pharmaceutical waste are through designated take-back programs or licensed hazardous material disposal companies.

  • Licensed Hazardous Waste Disposal: The recommended method for laboratory-generated this compound waste is to offer it to a licensed hazardous material disposal company.[2] These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner, often through high-temperature incineration with afterburners and scrubbers.[2]

  • Drug Take-Back Programs: For smaller quantities or expired medications from clinical settings, drug take-back programs are a secure and environmentally conscious option.[3][6][7][8] These programs are often available through pharmacies or law enforcement agencies.[6][8]

Step 4: Alternative Disposal (If Preferred Methods are Unavailable)

If a licensed disposal company or take-back program is not accessible, disposal in the household trash may be permissible for very small quantities, but only after taking specific precautions to prevent accidental ingestion or environmental contamination.[3][7][9]

  • Do Not Dispose Down the Drain: this compound should not be flushed down the toilet or poured down the sink.[10] This is to prevent the contamination of water supplies.[3]

  • Render the Compound Unpalatable: Mix the this compound with an undesirable substance such as used coffee grounds, dirt, or cat litter.[6][7][9] This makes the mixture less appealing to children and pets.[7][9]

  • Contain and Seal: Place the mixture in a sealed container, such as a sealable plastic bag or an empty can, to prevent leakage.[6][7][9]

  • Dispose in Trash: The sealed container can then be placed in the household trash.[6][7][9]

  • Remove Personal Information: Before disposing of the original container, ensure all personal or identifying information is removed from the label.[6][9][11]

Quantitative Data Summary

ParameterValue/InformationSource
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1]
Skin Irritation Category 2 (Causes skin irritation)[1]
Eye Irritation Category 2A (Causes serious eye irritation)[1]
Aquatic Hazard May cause long lasting harmful effects to aquatic life
Recommended Disposal Offer to a licensed hazardous material disposal company; Incineration with afterburner and scrubber.[2]
Alternative Disposal Mix with an unappealing substance and dispose of in household trash if take-back programs are unavailable.[3][6][7][9]
Prohibited Disposal Do not flush down the toilet or pour down the drain.[10]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated assess Assess Waste Category (Consider as Chemical Waste) start->assess segregate Segregate in a Labeled, Sealed Container assess->segregate preferred_option Are Preferred Disposal Options Available? segregate->preferred_option licensed_disposal Dispose via Licensed Hazardous Waste Company preferred_option->licensed_disposal Yes alternative_disposal Follow Alternative Disposal Protocol preferred_option->alternative_disposal No end End of Disposal Process licensed_disposal->end take_back Utilize Drug Take-Back Program mix Mix with Undesirable Substance (e.g., coffee grounds) alternative_disposal->mix no_flush Do NOT Flush or Pour Down Drain alternative_disposal->no_flush contain Place Mixture in a Sealed Container mix->contain trash Dispose of Sealed Container in Trash contain->trash trash->end

Caption: this compound Disposal Workflow Diagram.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Zafirlukast-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Zafirlukast-d6, a deuterated analog of a potent pharmaceutical compound. Adherence to these procedures is critical to ensure the safety of all laboratory personnel.

This compound, while not classified as a hazardous chemical, requires careful handling due to its pharmacological activity.[1][2] The following guidelines are designed to minimize exposure risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Engineering Controls

The primary defense against exposure to potent pharmaceutical compounds is a combination of appropriate personal protective equipment and robust engineering controls.

Required Personal Protective Equipment

A comprehensive PPE strategy is mandatory for all personnel handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile glovesProvides a primary barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove.
Lab Coat Disposable, solid-front, long-sleeved gownProtects street clothes and skin from contamination. The solid front provides a more effective barrier than a traditional lab coat.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or aerosolized particles.
Respiratory Protection N95 respiratorRecommended when handling the powder outside of a containment system to prevent inhalation.
Engineering Controls

Engineering controls are the most effective way to contain the compound at the source.

Control MeasureSpecificationRationale
Ventilation Chemical fume hood or biological safety cabinetProvides a contained workspace with negative pressure to prevent the escape of airborne particles.
Weighing Enclosure Ventilated balance enclosureMinimizes the dispersion of powder during weighing procedures, a high-risk activity for aerosol generation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_setup Prepare work area in fume hood prep_ppe->prep_setup prep_weigh Weigh this compound in a ventilated enclosure prep_setup->prep_weigh handle_dissolve Dissolve compound in appropriate solvent prep_weigh->handle_dissolve handle_transfer Transfer solution using appropriate glassware handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate cleanup_ppe Doff and dispose of PPE correctly cleanup_decontaminate->cleanup_ppe cleanup_waste Dispose of chemical waste in designated containers cleanup_ppe->cleanup_waste

Figure 1. Workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Solution Preparation

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare the chemical fume hood by ensuring it is clean and uncluttered.

    • Gather all necessary equipment, including the ventilated balance enclosure, spatulas, weigh paper, and solvent.

  • Weighing:

    • Place the ventilated balance enclosure inside the chemical fume hood.

    • Carefully transfer the desired amount of this compound powder onto weigh paper using a clean spatula.

    • Record the weight and promptly close the primary container.

  • Dissolution:

    • Transfer the weighed powder to an appropriate flask.

    • Add the desired solvent to dissolve the compound.

    • Gently swirl the flask to ensure complete dissolution.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including contaminated gloves, weigh paper, and disposable lab coats, should be placed in a designated hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a clearly labeled hazardous waste container.

  • Deuterated Compound Considerations: As this compound is a stable, non-radioactive deuterated compound, no special disposal procedures beyond those for the non-deuterated form are required. The primary concern is the pharmacological activity of the compound.

By adhering to these comprehensive safety and handling guidelines, research institutions can foster a secure environment for the valuable work of their scientists and drug development professionals, ensuring that innovation and safety go hand in hand.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.